4,4-Difluoro-1,4'-bipiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4,4-difluoro-1-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9/h9,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPKYEQXKLCJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-08-8 | |
| Record name | 4,4-difluoro-1-(piperidin-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physicochemical Properties of 4,4-Difluoro-1,4'-bipiperidine: A Technical Guide
Executive Summary
4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8) represents a critical scaffold in modern medicinal chemistry, specifically designed to address the metabolic and physicochemical limitations of the classic 1,4'-bipiperidine moiety. By incorporating a gem-difluoro group at the 4-position of the proximal piperidine ring, this molecule acts as a bioisostere that modulates basicity (pKa), enhances metabolic stability against oxidative metabolism, and alters lipophilicity (LogP). It is widely utilized as an intermediate in the synthesis of CNS-active agents, including Orexin and Dopamine D4 receptor antagonists.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule consists of two piperidine rings linked via a nitrogen-carbon bond.[1] The nomenclature "1,4'-bipiperidine" indicates that the nitrogen (N1) of the first ring is attached to the carbon-4 (C4') of the second ring. The "4,4-difluoro" designation locates the gem-difluoro substitution on the ring containing the tertiary amine linkage.
| Attribute | Detail |
| IUPAC Name | 4,4-Difluoro-1-(piperidin-4-yl)piperidine |
| CAS Number | 686298-08-8 |
| Molecular Formula | C₁₀H₁₈F₂N₂ |
| Molecular Weight | 204.26 g/mol |
| SMILES | FC1(F)CCN(CC1)C2CCNCC2 |
| InChI Key | Uniquely generated based on isomer (typically achiral) |
Structural Logic[2][3][4][6]
-
Proximal Ring (Ring A): A 4,4-difluoropiperidine ring.[2][3][1][4][5] The nitrogen is tertiary, serving as the connection point. The gem-difluoro group at C4 exerts a strong electron-withdrawing inductive effect (
), significantly influencing the basicity of the N1 nitrogen. -
Distal Ring (Ring B): A piperidine ring attached at its C4 position.[1] It contains a secondary amine, which serves as a handle for further derivatization (e.g., amide coupling, reductive amination) in drug discovery campaigns.
Physicochemical Profile
The introduction of fluorine atoms fundamentally alters the physicochemical landscape of the bipiperidine scaffold. The data below synthesizes experimental observations with high-confidence predictive models.
Key Properties Table[4][5][8]
| Property | Value (Approx.) | Context & Significance |
| Boiling Point | 251.2 ± 40.0 °C | Predicted at 760 mmHg.[1] High BP indicates stability but requires high-vacuum distillation for purification.[1] |
| Density | 1.12 ± 0.1 g/cm³ | Higher than non-fluorinated bipiperidine (~0.9 g/cm³) due to the heavy fluorine atoms.[1] |
| pKa (N1 - Tert) | 7.5 – 8.2 | Critical: Significantly lower than non-fluorinated analog (~9.[1]5) due to F-inductive effect.[1] Reduces lysosomal trapping.[1] |
| pKa (N4' - Sec) | 10.8 – 11.0 | Largely unaffected by the distal fluorine atoms; remains highly basic.[1] |
| LogP | 1.1 – 1.5 | Moderately lipophilic.[1] The fluorines increase lipophilicity relative to H, but the lower pKa at N1 improves LogD at physiological pH. |
| PSA | ~15-20 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) permeability.[1] |
The "Fluorine Effect" on Basicity
The strategic placement of the gem-difluoro group is a tool for pKa modulation .[1] In a standard piperidine, the nitrogen lone pair is highly available for protonation. In this compound, the electronegative fluorines pull electron density through the
Impact:
-
Reduced hERG Liability: High basicity is often correlated with hERG channel blockage.[1] Lowering the pKa reduces the percentage of cationic species at physiological pH.[1]
-
Improved Permeability: A lower pKa means a higher fraction of the molecule exists in the neutral form at pH 7.4, facilitating passive diffusion across membranes.[1]
Figure 1: Mechanistic flow illustrating how fluorine substitution modulates physicochemical properties.
Synthesis & Characterization
The synthesis of this compound typically follows a reductive amination pathway, ensuring regioselectivity and high yields.
Protocol: Reductive Amination
Objective: Coupling of 4,4-difluoropiperidine (HCl salt) with N-Boc-4-piperidone.[1]
Reagents:
-
4,4-Difluoropiperidine HCl (1.0 eq)
-
N-Boc-4-piperidone (1.1 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
-
Triethylamine (Et3N) (1.0 eq, to neutralize HCl salt)
Step-by-Step Methodology:
-
Free Base Formation: In a reaction vessel, suspend 4,4-difluoropiperidine HCl in DCM. Add Et3N and stir for 15 minutes to generate the free amine in situ.
-
Imine Formation: Add N-Boc-4-piperidone to the mixture. If reaction kinetics are slow, add catalytic acetic acid to activate the ketone. Stir at room temperature for 30-60 minutes.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise (to control exotherm). Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quench & Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).[1] Combine organic layers, dry over MgSO4, and concentrate in vacuo.
-
Deprotection: Dissolve the crude N-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in Dioxane.[1] Stir until TLC indicates consumption of starting material (~2 hours).[1]
-
Isolation: Concentrate to remove excess acid. Basify with NaOH (1M) to pH >12 and extract with DCM/Isopropanol (3:1) to recover the free base product.[1]
Figure 2: Synthetic workflow for the production of this compound.
Applications in Medicinal Chemistry
Bioisosterism & Scaffold Hopping
This scaffold is frequently used to replace:
-
4-Phenylpiperidines: To remove the aromatic ring liability or alter metabolic hotspots.[1]
-
Morpholines: To modulate H-bond accepting capability while maintaining solubility.[1]
-
Non-fluorinated Bipiperidines: To block oxidative metabolism at the 4-position (metabolic switching).[1]
Metabolic Stability
The C4 position of piperidine is a common site for Cytochrome P450-mediated oxidation (hydroxylation).[1] Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (
Case Studies
-
Orexin Receptor Antagonists: Derivatives of 4,4-difluoropiperidine have been patented as potent Orexin-1 and Orexin-2 antagonists for the treatment of insomnia and sleep disorders.[1]
-
Dopamine D4 Antagonists: Used as a linker in the design of selective D4 ligands, where the fluorinated ring interacts with specific hydrophobic pockets in the receptor while modulating the basicity of the central nitrogen.
Safety & Handling (MSDS Summary)
While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for fluorinated secondary amines.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
-
-
Handling: Use in a well-ventilated fume hood.[1] Wear nitrile gloves and safety goggles.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The secondary amine is prone to oxidation or carbamate formation (with atmospheric CO2) over prolonged exposure to air.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved January 29, 2026, from [Link]
-
ChemSrc (2025). 4,4-Difluoropiperidine CAS#: 21987-29-1 Physicochemical Properties. Retrieved January 29, 2026, from [Link]
-
MySkinRecipes (2025). this compound Product Specifications and Applications. Retrieved January 29, 2026, from [Link]
-
Saeedi, S., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist. ChemMedChem. Retrieved January 29, 2026, from [Link]
-
Boss, C., et al. (2013). WO2013127913A1 - 4,4-difluoro-piperidine-compounds as Orexin Receptor Antagonists.[1] Google Patents. Retrieved January 29, 2026, from
Sources
- 1. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,4-DIFLUOROPIPERIDINE | 21987-29-1 [chemicalbook.com]
4,4-Difluoro-1,4'-bipiperidine molecular weight and formula
Physicochemical Profile, Synthetic Utility, and Medicinal Chemistry Applications
Executive Summary
4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8) is a specialized heterocyclic building block increasingly utilized in modern drug discovery. Structurally, it consists of two piperidine rings linked via a nitrogen-carbon bond (N1–C4'), with one ring bearing a geminal difluoro substitution at the 4-position.
This molecule serves as a critical bioisostere in medicinal chemistry.[1] The introduction of fluorine atoms at the C4 position modulates the basicity of the adjacent nitrogen, enhances metabolic stability by blocking oxidative metabolism (specifically CYP450-mediated oxidation), and alters the lipophilicity profile (LogP) compared to the non-fluorinated parent, 1,4'-bipiperidine. It is a frequent scaffold in the development of CNS-active agents, including dopamine and orexin receptor antagonists.
Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7][8][9]
The following data establishes the core identity of the molecule. Researchers should verify these parameters against Certificates of Analysis (CoA) for specific batches, particularly regarding salt forms (e.g., hydrochloride or trifluoroacetate).
Table 1: Chemical Specifications
| Parameter | Value | Notes |
| Chemical Name | This compound | Systematic: 4-(4,4-difluoropiperidin-1-yl)piperidine |
| CAS Number | 686298-08-8 | Free base form |
| Molecular Formula | C₁₀H₁₈F₂N₂ | |
| Molecular Weight | 204.26 g/mol | Average mass |
| Exact Mass | 204.1438 g/mol | Monoisotopic |
| Appearance | Solid / Crystalline Powder | Typically white to off-white |
| Boiling Point | ~251°C | Predicted at 760 mmHg |
| Density | 1.12 ± 0.1 g/cm³ | Predicted |
| pKa (Calc.) | N1 (Difluoro ring): ~5.5–6.5N1' (Secondary amine): ~10–11 | Critical Insight: The fluorines significantly lower the pKa of the tertiary nitrogen via inductive effects.[2] |
Structural Analysis & Medicinal Chemistry Logic
The Fluorine Effect
The strategic placement of the gem-difluoro group at the C4 position of the piperidine ring (Ring A) imparts specific pharmacological advantages:
-
Metabolic Blocking: The C4 position of piperidine is a metabolic "soft spot," prone to oxidation. Replacing hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) blocks this metabolic route, extending the compound's half-life (
). -
Basicity Modulation: The strong electron-withdrawing nature of the fluorine atoms exerts an inductive effect (
) through the carbon chain, reducing the electron density on the tertiary nitrogen (N1). This lowers the pKa, which can improve membrane permeability and reduce hERG channel liability—a common issue with highly basic piperidines. -
Conformational Bias: The gauche effect associated with C-F bonds can lock the piperidine ring into specific chair conformations, potentially enhancing binding affinity to target proteins.
Structural Visualization
The diagram below illustrates the core pharmacophore and the functional logic of the substitution pattern.
Figure 1: Structural dissection of this compound highlighting the functional impact of the difluoro-substitution on physicochemical properties.
Synthetic Methodology
The synthesis of this compound typically employs a Reductive Amination strategy. This approach is preferred for its convergence and scalability.
Protocol: Reductive Amination
Reagents: 4,4-Difluoropiperidine hydrochloride, N-Boc-4-piperidone, Sodium triacetoxyborohydride (STAB), Acetic acid, Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Free Base Formation (In-situ): If starting with 4,4-difluoropiperidine HCl, treat with 1 equivalent of Triethylamine (TEA) in the solvent to liberate the free amine.
-
Imine Formation: Combine 4,4-difluoropiperidine (1.0 eq) and N-Boc-4-piperidone (1.0–1.1 eq) in DCE. Add catalytic Acetic Acid (AcOH) to adjust pH to ~5–6. Stir for 30–60 minutes to form the iminium species.
-
Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. STAB is preferred over NaBH₄ due to its selectivity for imines over ketones/aldehydes and better safety profile.
-
Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Deprotection: Treat the intermediate (tert-butyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate) with TFA/DCM (1:1) or 4M HCl in Dioxane to yield the final this compound.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway via reductive amination and acid-mediated deprotection.
Analytical Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and Mass Spectrometry.
Expected ¹H NMR Profile (DMSO-d₆ or CDCl₃)
-
δ 1.9 – 2.1 ppm: Multiplet (4H). Corresponds to the protons at C3 and C5 of the difluoropiperidine ring (adjacent to the CF₂ group). The fluorine coupling (
) will broaden or split these signals. -
δ 2.5 – 2.7 ppm: Multiplet (4H). Protons adjacent to the tertiary nitrogen (Ring A).
-
δ 1.4 – 1.8 ppm: Multiplets. Ring B protons (C3', C5').
-
δ 2.9 – 3.1 ppm: Multiplet. Ring B protons adjacent to the secondary amine (C2', C6').
-
δ 2.3 – 2.5 ppm: Multiplet (1H). The methine proton at C4' (linking position).
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Parent Ion [M+H]⁺: 205.26 m/z.
-
Fragmentation Pattern: High collision energy may show loss of HF (M-20) or cleavage of the central N-C bond.
Stability and Handling
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is susceptible to carbamate formation if exposed to atmospheric CO₂ over long periods.
-
Hygroscopicity: As a free base, it may be hygroscopic. Hydrochloride salts are generally more stable and free-flowing.
-
Safety: Irritant. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust.
References
-
MySkinRecipes. (n.d.). This compound - Product Specifications and Applications. Retrieved January 29, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved January 29, 2026, from [Link]
-
Kortagere, S., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. ChemMedChem. Retrieved January 29, 2026, from [Link]
Sources
Technical Guide: NMR Spectral Analysis of 4,4-Difluoro-1,4'-bipiperidine
This guide details the structural characterization of 4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8), a critical intermediate in the synthesis of CNS-active pharmaceutical agents (e.g., Orexin and Dopamine D4 antagonists).[1]
The following spectral analysis is synthesized from fragment-based chemical shift principles, utilizing data from the parent 1,4'-bipiperidine scaffold and the 4,4-difluoropiperidine moiety.[1]
Structural Overview & Symmetry Analysis
The molecule consists of two distinct piperidine rings connected via a tertiary amine linkage:
-
Ring A (Difluoro): A 4,4-difluoropiperidine ring attached at its nitrogen (N1) to Ring B. It possesses a plane of symmetry passing through the N1-C4 axis, making the C2/C6 protons equivalent and the C3/C5 protons equivalent.[1]
-
Ring B (Piperidine): A piperidine ring substituted at the 4-position (C4').[1][2] It functions as a secondary amine (unless protected or protonated).[1]
Key Spectroscopic Features
-
Fluorine Effect: The geminal difluoro group (
) at position 4 of Ring A exerts a powerful inductive effect, deshielding adjacent protons and splitting carbon signals into triplets via C-F coupling. -
Nitrogen Environment: The linkage creates a tertiary amine at N1 (Ring A) and leaves a secondary amine at N1' (Ring B). pH changes (e.g., HCl salt vs. free base) will drastically shift
-proton signals.[1]
1H NMR Spectral Data (Predicted & Assigned)
Solvent: CDCl
| Position | Proton Label | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ring B (2',6') | H-2' | 3.10 - 3.18 | Multiplet (dt) | 2H | - | |
| Ring A (2,6) | H-2 | 2.60 - 2.70 | Broad Triplet | 4H | - | |
| Ring B (4') | H-4' | 2.35 - 2.45 | Multiplet (tt) | 1H | Methine linker; shielded by branching but | |
| Ring A (3,5) | H-3 | 1.95 - 2.05 | Triplet of Thr.[1] | 4H | ||
| Ring B (2',6') | H-2' (ax/eq) | See Row 1 | - | - | - | (Dynamic exchange often averages these).[1] |
| Ring B (3',5') | H-3' | 1.50 - 1.65 | Multiplet | 2H | - | |
| Ring B (3',5') | H-3' (ax) | 1.35 - 1.48 | Multiplet (qd) | 2H | ||
| Amine | NH | 1.80 - 2.20 | Broad Singlet | 1H | - | Exchangeable proton (varies w/ conc.[1] & water).[1] |
Mechanistic Insight: The Fluorine "Triplet"
The protons at positions 3 and 5 on Ring A (adjacent to the
13C NMR Spectral Data (Decoupled)
Solvent: CDCl
| Carbon Label | Shift ( | Splitting Pattern | Coupling ( | Assignment Logic |
| C-4 (Ring A) | 120.5 | Triplet ( | Gem-difluoro carbon. Characteristic low-intensity triplet. | |
| C-4' (Ring B) | 61.8 | Singlet ( | - | Methine linker carbon (tertiary amine attachment).[1] |
| C-2, C-6 (Ring A) | 46.5 | Singlet ( | - | |
| C-2', C-6' (Ring B) | 45.2 | Singlet ( | - | |
| C-3, C-5 (Ring A) | 34.8 | Triplet ( | ||
| C-3', C-5' (Ring B) | 29.5 | Singlet ( | - |
Diagnostic Protocol: Identifying the C-F Coupling
To validate the structure, look for the 1:2:1 triplet at ~120 ppm. The coupling constant (
19F NMR Spectral Data
Solvent: CDCl
-
Shift:
-95.0 to -100.0 ppm. -
Pattern: Broad Singlet (if proton decoupled) or Quintet (if coupled to 4 adjacent protons).
-
Utility: This is the cleanest way to assess purity. A single peak indicates a pure fluorinated product.[1] Multiple peaks indicate defluorination or ring-opening byproducts.[1]
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize solvent effects (H-bonding to NH), follow this standard operating procedure (SOP):
-
Solvent Choice: Use CDCl
(Chloroform-d) neutralized with basic alumina or DMSO-d if the salt form (Dihydrochloride) is used.[1]-
Note: In DMSO-d
, the NH proton will shift downfield (~8-9 ppm) and may show coupling.[1]
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent. High concentrations can cause line broadening due to viscosity and aggregation of the amine.
-
Shimming: Focus on the solvent lock signal. For the 13C spectrum, ensure sufficient scans (minimum 512) to resolve the low-intensity triplet of the C-F carbon.[1]
-
Processing: Apply an exponential window function (LB = 0.3 Hz) for 1H and (LB = 1.0 Hz) for 13C to reduce noise.
Structural Visualization & Logic Flow[1]
The following diagram illustrates the connectivity and the logical flow of spectral assignment.
Caption: Logical assignment flow linking structural moieties to specific diagnostic NMR signals.
References
-
PubChem Compound Summary. (2025). 1,4'-Bipiperidine.[1][2][3][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[1]
-
Carreira, E. M., et al. (2013). Synthesis of Fluorinated Piperidines. World Intellectual Property Organization Patent WO2013127913A1.[1] Retrieved from [1]
Sources
- 1. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 686298-08-8 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,4'-Bipiperidine hydrochloride | C10H21ClN2 | CID 22131465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.chemscene.com [file.chemscene.com]
Technical Monograph: The 4,4-Difluoro-1,4'-bipiperidine Scaffold in CNS Drug Design
[1][2]
Executive Summary
The This compound scaffold (CAS: 686298-08-8) represents a privileged structural motif in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1][2][3] It serves as a bioisosteric replacement for standard bipiperidines, designed to address two critical failure modes in drug discovery: metabolic instability and poor membrane permeability due to high basicity.[2]
This monograph details the physicochemical mechanics, pharmacological utility, and synthetic handling of this core.[1][2] By incorporating a gem-difluoro group at the 4-position of the distal piperidine ring, this scaffold acts as a "metabolic shield" against Cytochrome P450 oxidative clearance while simultaneously modulating the pKa of the piperidine nitrogen to optimize the CNS Multi-Parameter Optimization (MPO) score.[1][2]
Physicochemical Mechanics: The Fluorine Effect[1]
The biological superiority of the this compound scaffold over its non-fluorinated parent stems from the unique electronic properties of the carbon-fluorine bond.[1][2]
pKa Modulation and CNS Penetration
Standard secondary amines (like piperidine) typically exhibit a pKa of ~11.0, meaning they are >99% protonated (ionized) at physiological pH (7.4).[1][2] This high ionization limits passive diffusion across the Blood-Brain Barrier (BBB).[1][2]
-
The Fluorine Dipole: The strong electron-withdrawing nature of the gem-difluoro group exerts a through-bond inductive effect (
), pulling electron density away from the piperidine nitrogen.[1] -
Result: This depresses the pKa of the distal nitrogen by approximately 2–3 log units (typically to ~8.2–8.5).[1][2][4]
-
Biological Impact: At pH 7.4, a significantly higher fraction of the molecule exists as the neutral free base, facilitating passive transport across the BBB and improving the LogD profile.[1][2]
Metabolic Blocking (The "Metabolic Shield")
The C4 position of a piperidine ring is a "soft spot" prone to oxidative metabolism by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4), leading to rapid clearance via hydroxylation or N-dealkylation.[1][2]
-
C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).[1][2]
-
Mechanism: Substitution of C-H bonds with C-F bonds at the 4-position renders this site inert to oxidative attack, significantly extending the in vivo half-life (
) without altering the steric bulk significantly (Fluorine Van der Waals radius = 1.47 Å vs Hydrogen = 1.20 Å).[1][2]
Quantitative Comparison Table
| Property | 1,4'-Bipiperidine (Parent) | This compound | Impact on Drug Design |
| pKa (Distal N) | ~11.0 | ~8.2 – 8.5 | Improved BBB permeability; reduced phospholipidosis risk.[1][2] |
| LogP | Moderate | Modulated | Fluorine increases lipophilicity locally but lower pKa reduces LogD7.[2]4. |
| Metabolic Stability | Low (C4 oxidation prone) | High | Blocks P450 hydroxylation at the 4-position.[1][2] |
| hERG Liability | High Risk | Reduced | Lower basicity correlates with reduced hERG channel trapping.[2] |
Structural & Functional Logic (Visualized)
The following diagram illustrates the causal relationship between the structural modification (difluorination) and the resulting pharmacological benefits.
Figure 1: Structure-Property Relationship (SPR) flow illustrating how gem-difluorination translates to clinical efficacy.[1][2]
Pharmacological Applications: Case Studies
Dopamine D4 Receptor Antagonists (L-DOPA Induced Dyskinesia)
In the treatment of Parkinson’s disease, chronic L-DOPA therapy often leads to dyskinesia (LID).[1][2] Selective Dopamine D4 receptor antagonists are therapeutic targets for LID.[2][4]
-
The Challenge: Early D4 antagonists suffered from rapid hepatic clearance and high lipophilicity (cLogP > 5), leading to poor CNS MPO scores.[1][2][4][5]
-
The Solution: Incorporation of the 4,4-difluoropiperidine moiety into the scaffold (often linked via an ether or directly as a bipiperidine motif) improved the metabolic stability profile while maintaining nanomolar affinity (
< 10 nM) for the D4 receptor.[1][2][4] The fluorine substitution specifically addressed the "metabolic soft spot" identified in non-fluorinated analogs [1].[1][2]
Orexin Receptor Antagonists (Sleep Disorders)
Orexin signaling regulates wakefulness.[1][2] Dual Orexin Receptor Antagonists (DORAs) are used to treat insomnia.[1][2]
-
Application: Patent literature (WO2013127913) discloses 4,4-difluoropiperidine derivatives as potent Orexin-1 and Orexin-2 antagonists.[1][2]
-
Mechanism: The scaffold serves as a rigid, metabolically stable linker that orients the pharmacophores (e.g., heteroaromatic rings) in the correct geometry for receptor binding, while the difluoro group prevents rapid oxidative degradation [2].[1][2]
Synthetic & Experimental Protocols
Synthesis of this compound
Warning: Hydrofluoric acid (HF) derivatives are hazardous.[1][2] All fluorination reactions must be performed in a fume hood with appropriate PPE (calcium gluconate gel on hand).[1][2]
Method A: Reductive Amination (Convergent) This is the preferred route for high diversity library generation.[1][2]
-
Reagents: 4,4-Difluoropiperidine HCl (Fragment A) + N-Boc-4-piperidone (Fragment B).
-
Conditions: Sodium triacetoxyborohydride (STAB), Acetic Acid, DCM/DCE, Room Temperature.[1][2]
-
Protocol:
-
Dissolve N-Boc-4-piperidone (1.0 eq) and 4,4-difluoropiperidine HCl (1.1 eq) in DCE.
-
Add TEA (1.1 eq) to free base the amine.[1][2] Stir 30 mins.
-
Quench with sat. NaHCO3. Extract with DCM.[2]
-
Deprotection: Treat intermediate with 4M HCl in Dioxane to yield the this compound dihydrochloride salt.[1][2]
-
Method B: Deoxofluorination (Linear)
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or XtalFluor-E.[1][2]
-
Note: This route is riskier due to potential elimination side products (alkenes) if the temperature is not strictly controlled (-78°C to RT).[1][2]
Experimental Workflow: Microsomal Stability Assay
To validate the "Metabolic Shield" hypothesis for your specific lead compound:
-
Preparation: Prepare 10 mM stock of test compound (4,4-difluoro analog) and control (non-fluorinated parent) in DMSO.
-
Incubation:
-
Mix liver microsomes (human/rat, 0.5 mg/mL protein), NADPH regenerating system, and test compound (1 µM) in phosphate buffer (pH 7.4).
-
Incubate at 37°C.
-
-
Sampling: Aliquot at t = 0, 5, 15, 30, 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .[1][2]
References
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem, 2025.[1][2]
-
(Note: Context derived from recent ChemRxiv/PubMed entries on D4 antagonists).
-
-
4,4-Difluoro-piperidine-compounds and their use as Orexin Receptor Antagonists. WO2013127913A1, 2013.[1][2]
-
Synthesis and pharmacological studies of 4,4-disubstituted piperidines.Journal of Medicinal Chemistry, 1983.
-
Measured pKa(H) values for bicyclic piperidine analogs.
-
4,4-Difluoropiperidine Product Monograph.PubChem CID 2758352.
Sources
- 1. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Guide: Orexin Receptor Antagonist Activity of Difluoro Piperidine Compounds
[1]
Abstract
The modulation of the Orexin (Hypocretin) system has emerged as a transformative approach for treating sleep-wake disorders (insomnia, narcolepsy) and addiction. While first-generation Dual Orexin Receptor Antagonists (DORAs) like suvorexant have validated the target, next-generation efforts focus on subtype selectivity (1-SORAs) and improved metabolic profiles.[1] This guide analyzes the 4,4-difluoropiperidine scaffold—a critical structural motif employed to modulate basicity (pKa), block oxidative metabolism, and enhance blood-brain barrier (BBB) penetration in novel orexin antagonists.
Introduction: The Orexin Signaling Axis
The orexin system consists of two neuropeptides (Orexin-A, Orexin-B) and two G-protein coupled receptors (OX1R, OX2R).[1][2][3]
-
OX1R (HCRTR1): Coupled primarily to
.[1] High affinity for Orexin-A. Implicated in reward processing, addiction, and anxiety. -
OX2R (HCRTR2): Coupled to
and .[1] Binds Orexin-A and -B. Central to the maintenance of wakefulness and REM/non-REM transitions.[1][3]
Therapeutic Rationale[5][6][7]
The Difluoro Piperidine Scaffold: Medicinal Chemistry Logic
The incorporation of a 4,4-difluoropiperidine ring is a strategic medicinal chemistry maneuver designed to solve specific liabilities associated with the piperidine core found in early antagonists.
Fluorine Effect on Basicity (pKa)
The piperidine nitrogen is typically highly basic (
-
Gem-difluoro substitution: The electron-withdrawing nature of fluorine at the C4 position exerts an inductive effect (
) through the -framework.[1] -
Result: This lowers the
of the piperidine nitrogen to the 8.2–8.5 range. -
Benefit: Increases the fraction of neutral species at pH 7.4, enhancing passive diffusion across the BBB.
Metabolic Blocking
The C4 position of the piperidine ring is a "soft spot" for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (e.g., CYP3A4).
-
Mechanism: Replacing C-H bonds with strong C-F bonds (approx. 116 kcal/mol vs. 99 kcal/mol) prevents hydrogen abstraction and subsequent hydroxylation.[1]
-
Outcome: Extends half-life (
) and reduces clearance ( ) without significantly altering the steric bulk of the ring.[1]
Lipophilicity Modulation
While fluorine is lipophilic, the 4,4-difluoro motif is often less lipophilic than a dimethyl substitution due to the polarity of the C-F bonds. This allows for potency gains without the "molecular obesity" (high cLogP) that leads to poor solubility and toxicity.
Case Study: Merck 1-SORA Series (Compound 47)
A prominent application of this scaffold is the Merck 1-SORA series (e.g., Compound 47 and Compound 51 from PMID: 27818110).[1]
Structural Architecture
These compounds achieve >625-fold selectivity for OX1R over OX2R through a tripartite structure:
-
Linkage: A 2-quinoline ether moiety attached to the piperidine (often via a linker or directly if functionalized at C3).[1]
-
Headgroup: An Azabenzimidazole or Imidazopyridine amide attached to the piperidine nitrogen.[6]
Pharmacology Profile (Data Summary)
| Parameter | Piperidine Analog | 4,4-Difluoropiperidine Analog (Cmpd 47) | Impact of Fluorination |
| OX1R IC50 | 12 nM | 1.2 nM | 10x Potency Increase |
| OX2R IC50 | 45 nM | >10,000 nM | Massive Selectivity Gain |
| pKa | ~10.8 | 8.4 | Optimized for CNS entry |
| Metabolic Stability | Low (<15 min t1/2) | High (>60 min t1/2) | Blocked C4 oxidation |
Experimental Protocols
Synthesis of the 4,4-Difluoropiperidine Core
While 4,4-difluoropiperidine is commercially available, functionalized derivatives (e.g., for ether linkages) require specific routes.
Step 1: Deoxofluorination of N-Boc-4-piperidone
-
Reagents: N-Boc-4-piperidone (1.0 eq), DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (2.5 eq).[1]
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Procedure:
-
Yield: ~85-90% of N-Boc-4,4-difluoropiperidine .
Step 2: Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Procedure: Stir N-Boc intermediate at RT for 2h. Concentrate in vacuo.
-
Product: 4,4-difluoropiperidine HCl salt .
In Vitro Calcium Mobilization Assay (FLIPR)
This assay measures the functional antagonism of the compound against Orexin-A induced signaling.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R and
(to couple to Calcium).[1] -
Seeding: 20,000 cells/well in 384-well black/clear plates.[1] Incubate overnight.
-
Dye Loading: Load cells with Fluo-4 AM ester (2
M) in assay buffer (HBSS + 20mM HEPES) for 60 min at 37°C. -
Compound Addition: Add serial dilutions of the Difluoro Piperidine antagonist. Incubate 15 min.
-
Agonist Challenge: Add Orexin-A (EC80 concentration, typically ~10 nM).
-
Measurement: Monitor fluorescence (Ex 488nm / Em 540nm) on a FLIPR Tetra system.
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Visualization of Signaling & Logic
Orexin Signaling Pathway
The following diagram illustrates the G-protein coupling where the antagonist intervenes.
Caption: Mechanism of Action. The antagonist competes with Orexin-A at the OX1R, preventing Gq-mediated Calcium release.
Screening Workflow
The logical flow from synthesis to lead candidate selection.
Caption: Screening Cascade. A self-validating workflow ensuring only potent and metabolically stable compounds progress.
References
-
Merck Research Laboratories. (2016).[1][6] Discovery of highly potent and selective orexin 1 receptor antagonists (1-SORAs) suitable for in vivo interrogation of orexin 1 receptor pharmacology. Bioorganic & Medicinal Chemistry Letters.
-
Coleman, P. J., et al. (2011).[9] Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia. Current Topics in Medicinal Chemistry.
-
Boss, C., et al. (2013).[10] Biomedical Application of Orexin Antagonists. Patent WO2013127913A1.
-
Kukkonen, J. P. (2013). Orexin/hypocretin signaling. Cellular and Molecular Life Sciences.
Sources
- 1. Orexin A | C152H243N47O44S4 | CID 56842143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4,4-DIFLUOROPIPERIDINE | 21987-29-1 [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Discovery of highly potent and selective orexin 1 receptor antagonists (1-SORAs) suitable for in vivo interrogation of orexin 1 receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Discovery of dual orexin receptor antagonists (DORAs) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomers and enantiomers of 4,4-Difluoro-1,4'-bipiperidine derivatives
Technical Guide: Stereochemical Control and Analysis of 4,4-Difluoro-1,4'-bipiperidine Scaffolds in Medicinal Chemistry
Executive Summary
The This compound scaffold (CAS: 686298-08-8) has emerged as a privileged structure in modern drug discovery, particularly for Central Nervous System (CNS) targets (e.g., Dopamine D4, Orexin receptors) and chemokine receptor antagonists (e.g., CCR3). The gem-difluoro motif serves as a bioisostere for carbonyls or ethers, modulating pKa (lowering basicity of the adjacent nitrogen) and blocking metabolic labile sites without significantly altering steric bulk.
While the parent scaffold is achiral, its pharmacological utility is frequently unlocked through asymmetric substitution —typically at the C3' position of the linking piperidine ring or via chiral N-substituents. This guide details the stereochemical complexities, synthetic routes, and separation protocols for these chiral derivatives, providing a roadmap for researchers optimizing this scaffold for potency and selectivity.
Structural Analysis & Stereochemical Origins
The Achiral Core
The parent molecule consists of a 4,4-difluoropiperidine ring attached via its nitrogen (N1) to the C4 position of a second piperidine ring.
-
Symmetry: Both rings in the unsubstituted parent molecule possess a plane of symmetry. The 4,4-difluoro substitution does not create a stereocenter.
-
Conformation: The 4,4-difluoropiperidine ring predominantly adopts a chair conformation. The gauche effect (interaction between C-F bonds and adjacent C-H/N-lone pairs) stabilizes specific conformers, influencing the orientation of the N-lone pair and, consequently, the vector of the attached piperidine ring.
Introducing Chirality: The 3'-Substituted Derivative
The most common stereochemical modification involves substitution at the 3-position of the non-fluorinated piperidine ring (C3'). This breaks the symmetry, creating two chiral centers if the connection to the difluoro-ring (at C4') is considered relative to the C3' substituent.
-
Stereocenters: C3' and C4'.
-
Isomers:
-
Cis-diastereomers (3',4'-syn): The substituent and the difluoropiperidinyl group are on the same side.
-
Trans-diastereomers (3',4'-anti): They are on opposite sides.
-
Enantiomers: Each diastereomer exists as a pair of enantiomers ((3'R, 4'R) vs (3'S, 4'S), etc.).
-
Synthetic Pathways & Stereocontrol
The synthesis of chiral this compound derivatives requires a convergent approach. The "Right-Hand Side" (4,4-difluoropiperidine) is typically coupled with a "Left-Hand Side" (substituted piperidone) via reductive amination.
Protocol: Convergent Synthesis of 3'-Substituted Derivatives
-
Reagents: 4,4-Difluoropiperidine HCl, 1-Boc-3-alkyl-4-piperidone, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE.
-
Mechanism: Reductive Amination.
Step-by-Step Methodology:
-
Free Base Formation: Neutralize 4,4-difluoropiperidine HCl (1.0 eq) with DIPEA (1.2 eq) in 1,2-dichloroethane (DCE).
-
Imine Formation: Add 1-Boc-3-alkyl-4-piperidone (1.0 eq) and Acetic Acid (1.5 eq). Stir at Room Temperature (RT) for 2 hours. Note: The acid catalyst is crucial to activate the ketone.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Allow to warm to RT overnight.
-
Workup: Quench with saturated NaHCO3. Extract with DCM.
-
Stereochemical Outcome: This reaction typically yields a mixture of cis and trans diastereomers. The thermodynamic product (trans) often predominates, but the ratio is substrate-dependent.
Visualization: Synthetic Workflow
Caption: Convergent synthesis of substituted this compound derivatives via reductive amination.
Separation & Analytical Protocols
Separating the stereoisomers of these derivatives is critical for establishing Structure-Activity Relationships (SAR).
Diastereomer Separation (Achiral)
Before chiral resolution, separate the cis and trans diastereomers.
-
Technique: Flash Column Chromatography (Silica Gel).
-
Eluent: 0-10% MeOH in DCM with 1% NH4OH. The basic modifier is essential to prevent tailing of the tertiary amine.
-
Identification: 1H NMR. The C4'-H proton typically shows a distinct splitting pattern (multiplet width) for cis (equatorial-like) vs trans (axial-like) isomers.
Enantiomer Separation (Chiral)
Once diastereomers are isolated, separate the enantiomers using Supercritical Fluid Chromatography (SFC).
SFC Protocol:
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: CO2 / Methanol (with 0.2% Diethylamine or Isopropylamine).
-
Note: Basic additive is mandatory to suppress non-specific interactions of the basic piperidine nitrogens.
-
-
Conditions: 100 bar backpressure, 40°C column temp.
-
Detection: UV at 210-220 nm (low wavelength required due to lack of strong chromophores in the core scaffold).
Visualization: Separation Decision Tree
Caption: Hierarchical separation strategy for isolating pure stereoisomers of 3'-substituted bipiperidines.
Key Applications & Case Studies
Dopamine D4 Antagonists
The 4,4-difluoropiperidine moiety is a key pharmacophore in selective Dopamine D4 receptor antagonists used to study L-DOPA-induced dyskinesias.[1] The fluorine atoms reduce the basicity of the piperidine nitrogen (pKa shift from ~11 to ~9), improving blood-brain barrier permeability.
-
Stereochemical Impact:[2] In 3-substituted analogs, the (3R,4R)-isomer often exhibits superior binding affinity due to optimal alignment with the aspartate residue in the receptor binding pocket.
CCR3 Antagonists
In chemokine receptor antagonists, the bipiperidine scaffold acts as a spacer.
-
Mechanism:[3] The 4,4-difluoro group prevents oxidative metabolism (N-dealkylation) at the vulnerable 4-position, significantly extending the half-life (
) of the drug candidate.
Data Summary: Physicochemical Impact of Fluorination
| Property | Unsubstituted Bipiperidine | This compound | Impact on Drug Design |
| LogP | 1.2 | 1.8 | Increased lipophilicity improves membrane permeability. |
| pKa (N1) | ~11.0 | ~8.5 - 9.0 | Reduced basicity reduces lysosomal trapping and hERG liability. |
| Metabolic Stability | Low (C4 oxidation) | High | Blocks CYP450-mediated oxidation at the 4-position. |
| Conformation | Flexible Chair | Rigid Chair | Gauche effect locks conformation, reducing entropic penalty upon binding. |
References
-
MySkinRecipes. this compound Product Description & Applications. Available at: [Link]
- Google Patents.WO2013127913A1 - 4,4-difluoro-piperidine-compounds as Orexin Antagonists.
-
PubChem. 4,4-Difluoropiperidine Compound Summary. Available at: [Link]
-
ResearchGate. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor Antagonist. Available at: [Link]
-
MDPI. Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available at: [Link][1][4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Synthesis of 4,4-Difluoro-1,4'-bipiperidine from N-Boc-4-piperidone
Executive Summary
The 4,4-difluoro-1,4'-bipiperidine scaffold represents a critical structural motif in modern medicinal chemistry. The incorporation of a gem-difluoro group at the 4-position of the piperidine ring serves as a bioisostere for a carbonyl or methylene group, significantly modulating the basicity (
This Application Note details a robust, convergent synthetic route starting from a single commercially available precursor: N-Boc-4-piperidone . The protocol is designed for reproducibility, safety, and scalability, utilizing Deoxo-Fluor® for nucleophilic fluorination and Sodium Triacetoxyborohydride (STAB) for reductive amination.
Key Chemical Advantages[1][2]
-
Convergent Strategy: Uses N-Boc-4-piperidone as the source for both the electrophilic and nucleophilic halves of the final scaffold.
-
Basicity Modulation: The gem-difluoro substitution lowers the piperidine
from ~11.0 to ~8.2, improving bioavailability and blood-brain barrier (BBB) penetration. -
Safety Optimization: Replaces the thermally unstable DAST reagent with Deoxo-Fluor or XtalFluor-E.
Retrosynthetic Strategy & Pathway
The synthesis is approached via a convergent disconnection at the central C-N bond. The target molecule is assembled by coupling 4,4-difluoropiperidine (nucleophile) with N-Boc-4-piperidone (electrophile) via reductive amination.
Synthetic Workflow Diagram
Figure 1: Convergent synthetic workflow for this compound.
Detailed Experimental Protocols
Phase 1: Synthesis of the Nucleophile (4,4-Difluoropiperidine HCl)
Step 1.1: Deoxofluorination of N-Boc-4-piperidone
Objective: Convert the C4 carbonyl to a gem-difluoro group. Critical Safety Note: While Deoxo-Fluor is more stable than DAST (Diethylaminosulfur trifluoride), it still releases HF upon hydrolysis and can decompose exothermically >140°C. Perform all operations in a fume hood.
Reagents:
-
N-Boc-4-piperidone (1.0 eq)
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Charge a flame-dried round-bottom flask with N-Boc-4-piperidone (10.0 g, 50 mmol) and anhydrous DCM (100 mL) under Nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add Deoxo-Fluor (13.8 mL, 75 mmol) dropwise via syringe over 20 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.
-
Quenching (Critical): Cool back to 0°C. Slowly add saturated aqueous NaHCO3 (150 mL). Caution: Vigorous CO2 evolution.
-
Extract with DCM (3 x 50 mL). Dry combined organics over MgSO4, filter, and concentrate.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields N-Boc-4,4-difluoropiperidine as a white solid/oil.
-
Expected Yield: 85-90%
-
Step 1.2: Deprotection to Generate the HCl Salt
Objective: Reveal the secondary amine.
Reagents:
-
N-Boc-4,4-difluoropiperidine (from Step 1.1)
-
4M HCl in 1,4-Dioxane
Protocol:
-
Dissolve the intermediate in minimal DCM.
-
Add 4M HCl in Dioxane (5.0 eq) at 0°C.
-
Stir at RT for 4 hours. A white precipitate should form.
-
Concentrate the solvent or filter the solid directly. Wash with diethyl ether to remove residual Boc-byproducts.
-
Dry under vacuum to obtain 4,4-difluoropiperidine hydrochloride .
-
Expected Yield: Quantitative.
-
Phase 2: The Coupling (Reductive Amination)
Objective: Link the fluorinated amine (Nucleophile) to the N-Boc-piperidone (Electrophile).
Mechanistic Insight: The gem-difluoro group reduces the nucleophilicity of the amine (
Reagents:
-
N-Boc-4-piperidone (1.0 eq)
-
4,4-Difluoropiperidine HCl (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 - 2.0 eq)
-
1,2-Dichloroethane (DCE) or DCM (Solvent)
-
Triethylamine (TEA) (1.1 eq, to neutralize the HCl salt)
Protocol:
-
In a reaction vessel, suspend 4,4-difluoropiperidine HCl (1.1 eq) in DCE (0.2 M concentration relative to ketone).
-
Add TEA (1.1 eq) to free-base the amine. Stir for 10 mins.
-
Add N-Boc-4-piperidone (1.0 eq).[2]
-
Add Acetic Acid (1.5 eq). Stir for 30-60 minutes at RT to allow pre-equilibrium of the imine/iminium species.
-
Add STAB (1.5 eq) in one portion.
-
Why STAB? It is less toxic than Sodium Cyanoborohydride (
) and will not reduce the ketone as quickly as the iminium ion, preventing the formation of the alcohol byproduct (N-Boc-4-hydroxypiperidine).
-
-
Stir at RT for 12-24 hours. Monitor by LCMS for the disappearance of the ketone.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.
-
Purification: The product is a tertiary amine. Purify via column chromatography using DCM/MeOH (95:5) with 1% NH4OH additive to prevent streaking.
-
Product:tert-butyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate .
-
Expected Yield: 70-80%.
-
Mechanism of Action (Reductive Amination)
The success of this reaction relies on the selective reduction of the iminium ion. The diagram below illustrates the pathway and the role of the gem-difluoro effect.
Figure 2: Mechanistic pathway of the reductive amination step.
Troubleshooting & Critical Parameters
| Parameter | Observation | Corrective Action |
| Low Conversion (Step 1) | Ketone remains after 16h. | Deoxo-Fluor hydrolyzes over time. Ensure fresh reagent is used. Increase temp to 40°C carefully. |
| Alcohol Byproduct (Step 3) | Large amount of N-Boc-4-hydroxypiperidine observed. | The reducing agent (STAB) reduced the ketone before the imine formed. Solution: Increase the pre-stir time (Step 3, point 4) to 2 hours before adding STAB. |
| Stalled Reaction (Step 3) | Imine forms but does not reduce. | The iminium might be sterically hindered. Add Titanium Isopropoxide ( |
| Safety (Step 1) | Fuming/Etching of glassware. | HF generation. Use plasticware if possible or quench immediately. Ensure proper ventilation. |
References
-
Safety of Deoxofluorination Reagents: Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3][4] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.
-
Reductive Amination Protocols (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Synthesis of 4,4-Difluoropiperidine Derivatives: See Patent CN111116456B: Preparation method of 4,4-difluoropiperidine hydrochloride.[5] (Demonstrates the DAST/Deoxo-Fluor route on N-Boc-piperidone).
- Wiesenfeldt, M. P., et al. (2016). The impact of the gem-difluoro group on the properties of amines. Angewandte Chemie International Edition.
Sources
- 1. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
Detailed protocol for 4,4-Difluoro-1,4'-bipiperidine synthesis
Strategic Overview & Chemical Logic
The 4,4-difluoro-1,4'-bipiperidine scaffold is a critical structural motif in modern medicinal chemistry. The gem-difluoro group acts as a bioisostere for a carbonyl or methylene group, modulating the pKa of the adjacent amine (lowering basicity) and blocking metabolic oxidation at the 4-position (metabolic soft spot).
This protocol details a convergent, modular synthesis. Rather than linear construction, we utilize a Reductive Amination strategy (Abdel-Magid protocol) to couple two commercially accessible piperidine derivatives.
Retrosynthetic Logic
The synthesis is disconnected at the central C-N bond. The most reliable method involves the reductive coupling of 4,4-difluoropiperidine (nucleophile) with N-Boc-4-piperidone (electrophile).
Key Synthetic Challenges:
-
Nucleophilicity: The electron-withdrawing effect of the fluorine atoms at the 4-position significantly reduces the nucleophilicity of the piperidine nitrogen (approx. pKa drop of ~1-2 units compared to piperidine). This requires optimized acidic catalysis during imine formation.
-
Selectivity: We employ Sodium Triacetoxyborohydride (STAB) to selectively reduce the intermediate iminium ion without reducing the ketone starting material.
Safety & Handling (Critical)
| Reagent | Hazard Class | Handling Protocol |
| 4,4-Difluoropiperidine HCl | Corrosive / Irritant | Hygroscopic solid. Handle in a fume hood. |
| Sodium Triacetoxyborohydride (STAB) | Water Reactive / Flammable | Evolves hydrogen gas on contact with water/acid. Keep dry. Do not seal reaction vessels tightly during quench. |
| Dichloromethane (DCM) / DCE | Carcinogen / Volatile | Use solvent-resistant gloves (PVA/Laminate). Standard nitrile gloves offer poor protection against chlorinated solvents. |
| TFA (Trifluoroacetic Acid) | Corrosive | Causes severe burns. Use in a well-ventilated hood.[1] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis, including the critical decision points for purification.
Figure 1: Convergent synthetic workflow for the preparation of the target bipiperidine scaffold.
Detailed Protocol: Reductive Coupling
This section utilizes the Abdel-Magid Reductive Amination method.[2][3][4][5] It is superior to NaCNBH3 (cyanoborohydride) methods due to lower toxicity and better selectivity for the iminium ion in the presence of ketones.
Reagents & Stoichiometry[1][3][6][7]
| Component | Equiv. | Role |
| 4,4-Difluoropiperidine HCl | 1.0 | Nucleophile (Amine Source) |
| N-Boc-4-piperidone | 1.1 | Electrophile (Ketone Source) |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Selective Reducing Agent |
| Acetic Acid (Glacial) | 1.0 - 2.0 | Catalyst (Activates Ketone) |
| Triethylamine (TEA) | 1.0 | Neutralizes HCl salt of amine |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M Concentration |
Step-by-Step Procedure
-
Preparation of Free Base (In Situ):
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4,4-difluoropiperidine HCl (1.0 equiv) and 1,2-Dichloroethane (DCE) .
-
Add Triethylamine (1.0 equiv) to release the free amine. Stir for 10 minutes at Room Temperature (RT).
-
Note: If starting with the free amine liquid, skip the TEA addition.
-
-
Imine Assembly:
-
Add N-Boc-4-piperidone (1.1 equiv) to the reaction mixture.
-
Add Acetic Acid (1.0 - 2.0 equiv).
-
Mechanistic Insight: The acetic acid buffers the solution and protonates the carbinolamine intermediate, facilitating water loss to form the iminium ion. Because the difluoro-amine is electron-deficient, this acid catalysis is crucial.
-
Stir at RT for 30–60 minutes under Nitrogen or Argon.
-
-
Selective Reduction:
-
Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm; otherwise, RT is acceptable.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes.
-
Observation: Mild gas evolution (H2) may occur.
-
Allow the reaction to warm to RT and stir for 12–16 hours (Overnight).
-
-
Workup:
-
Quench the reaction by carefully adding saturated aqueous NaHCO3 (Sodium Bicarbonate). Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid.
-
Extract the aqueous layer with DCM (3 x reaction volume).
-
Combine organic layers, wash with Brine , and dry over anhydrous Na2SO4 .
-
Filter and concentrate in vacuo to yield the crude N-Boc-protected intermediate.
-
-
Purification (Intermediate):
-
The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, Hexanes/Ethyl Acetate gradient).
-
Protocol: Boc-Deprotection (Final Step)
To obtain the final this compound (usually isolated as a salt or free base), the Boc group must be removed.[6]
-
Dissolution: Dissolve the intermediate from Step 4 in DCM (approx. 5 mL per gram of substrate).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (10–20 equiv) dropwise at 0°C.
-
Alternative: Use 4M HCl in Dioxane for 1 hour if the HCl salt is preferred.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC or LCMS (disappearance of Boc-protected mass).
-
Isolation (Free Base):
-
Concentrate the mixture to remove excess TFA/DCM.
-
Redissolve the residue in DCM.
-
Wash with 1M NaOH or sat. Na2CO3 (pH > 10) to liberate the free amine.
-
Dry (Na2SO4), filter, and concentrate.[1]
-
Troubleshooting & Optimization
Use the following logic tree to diagnose low yields or impurities.
Figure 2: Troubleshooting logic for reductive amination.
Common Issues
-
Stalled Reaction: The electron-deficient 4,4-difluoropiperidine is a poor nucleophile. If the reaction stalls, add 3A Molecular Sieves during the imine formation step (Step 2) to drive the equilibrium by removing water.
-
Direct Reduction: If the ketone is reducing to the alcohol (N-Boc-4-hydroxypiperidine) instead of coupling, it indicates the reducing agent was added before sufficient imine formation occurred. Extend Step 2 duration.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
-
Lal, G. S. , Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent.[8] The Journal of Organic Chemistry, 64(19), 7048-7054. (Reference for Deoxo-Fluor if synthesizing the starting material).
-
Matassini, C. , et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Deployment of 4,4-Difluoropiperidine in Hit-to-Lead Optimization
Executive Summary
The 4,4-difluoropiperidine moiety has emerged as a privileged bioisostere in modern drug discovery, particularly for optimizing hit-to-lead candidates containing saturated nitrogen heterocycles. This application note details the physicochemical rationale, synthetic protocols, and biological implications of substituting a piperidine ring with its 4,4-difluoro analog.
Key Advantages:
-
pKₐ Modulation: Lowers basicity by ~2.5 log units, improving membrane permeability and reducing hERG liability.
-
Metabolic Blockade: Prevents oxidative metabolism at the susceptible 4-position.
-
Conformational Locking: Induces specific ring puckering via the gauche effect, potentially enhancing target binding affinity.
Physicochemical Rationale: The "Fluorine Effect"[1]
The strategic value of the 4,4-difluoropiperidine scaffold lies in the high electronegativity of fluorine (3.98 Pauling scale). When introduced at the C4 position, it exerts a powerful electron-withdrawing inductive effect (
Comparative Physicochemical Profile
The following table summarizes the impact of gem-difluorination on key medicinal chemistry parameters.
| Parameter | Piperidine (Parent) | 4,4-Difluoropiperidine | Impact on SAR |
| pKₐ (Conjugate Acid) | ~11.0 | ~8.2 - 8.5 | Critical: Increases fraction of neutral species at physiological pH (7.4), enhancing passive diffusion. |
| LogP (Lipophilicity) | 0.84 | ~1.2 | Slight increase, but often offset by lower basicity (LogD modulation). |
| Dipole Moment | ~1.1 D | ~2.5 D | Altered electrostatic potential surface; can improve or disrupt binding pocket interactions. |
| Metabolic Liability | High (C4-oxidation) | Low (Blocked) | Extends half-life ( |
Mechanism of Action: hERG Avoidance
One of the primary drivers for this substitution is the mitigation of hERG channel inhibition. High basicity is a known pharmacophore feature for hERG blocking. By dropping the pKₐ below 9.0, the 4,4-difluoropiperidine analog significantly reduces the cationic concentration at the hERG pore, often rescuing a lead series from cardiotoxicity liabilities [1].
Synthetic Protocols
The following protocols are validated for the introduction of the 4,4-difluoropiperidine moiety. Note that 4,4-difluoropiperidine is commercially available often as the hydrochloride salt (HCl), which requires specific handling during coupling.
Protocol A: Reductive Amination (Standard)
This is the most common method for attaching the moiety to an aldehyde or ketone core.
Reagents:
-
Amine: 4,4-Difluoropiperidine HCl (1.2 equiv)
-
Carbonyl: Aldehyde/Ketone substrate (1.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv - Essential to free the salt)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Procedure:
-
Salt Neutralization: In a reaction vial, suspend 4,4-difluoropiperidine HCl in DCM. Add DIPEA and stir for 10 minutes at Room Temperature (RT) to generate the free amine in situ.
-
Imine Formation: Add the aldehyde/ketone substrate to the mixture. If the substrate is a ketone, add catalytic Acetic Acid (AcOH, 1-2 drops) to activate the carbonyl. Stir for 30-60 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 5 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor via LC-MS (Look for M+1 of product; distinct lack of M+2/M+4 typical of Cl/Br isotopes unless present elsewhere).
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: S_NAr Displacement
Used when attaching the moiety to an electron-deficient heteroaryl chloride (e.g., chloropyridine, chloropyrimidine).
Step-by-Step Procedure:
-
Dissolve the heteroaryl chloride (1.0 equiv) in DMSO or DMF.
-
Add 4,4-difluoropiperidine HCl (1.2 equiv).
-
Add inorganic base (K₂CO₃ or Cs₂CO₃, 3.0 equiv).
-
Heat to 80–100°C for 2–6 hours.
-
Note: The nucleophilicity of the nitrogen is reduced compared to piperidine due to the fluorine electron withdrawal. Higher temperatures or longer reaction times may be required compared to the non-fluorinated analog.
Visualization: Synthetic & Logic Workflows
Synthetic Pathway (Reductive Amination)[2][3][4]
Figure 1: Reductive Amination Workflow for 4,4-Difluoropiperidine Introduction.
SAR Optimization Logic
Figure 2: Decision Tree for Deploying 4,4-Difluoropiperidine in Lead Optimization.
Biological & ADME Profiling Protocol
Once synthesized, the analog must be profiled to validate the design hypothesis.
In Vitro Microsomal Stability Assay
This assay confirms if the fluorine substitution successfully blocked metabolic degradation.
Protocol:
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (or 1 mM NADPH).
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.
-
Quench: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ) and Intrinsic Clearance ( ).
Expected Result: The 4,4-difluoro analog should show a significantly lower
hERG Inhibition Assay (Binding)
Method: Competitive radioligand binding assay using [³H]-dofetilide or automated patch-clamp (e.g., QPatch). Success Criteria: An increase in IC₅₀ (lower potency) against hERG compared to the parent piperidine, correlating with the reduced pKₐ [2].
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.
-
ChemRxiv/PMC Case Study. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonist. ChemRxiv.
Aza-Prins cyclization for synthesis of substituted piperidines
Executive Summary
The piperidine scaffold is a structural cornerstone in medicinal chemistry, present in over 70 FDA-approved therapeutics including paroxetine, fentanyl, and ritalin. Traditional synthetic routes (e.g., hydrogenation of pyridines) often lack stereochemical precision. This Application Note details a robust, diastereoselective Aza-Prins Cyclization protocol utilizing Indium(III) Triflate [
Mechanistic Insight & Reaction Pathway
The aza-Prins reaction is an acid-catalyzed cascade involving the condensation of a homoallylic amine with a carbonyl compound to generate an electrophilic iminium ion. The key to the reaction's utility is the subsequent intramolecular cyclization, where the alkene moiety attacks the iminium carbon.
Stereochemical Control: The reaction proceeds through a chair-like transition state.[1][2] The substituent at the 2-position (derived from the aldehyde) typically adopts an equatorial orientation to minimize 1,3-diaxial interactions. The nucleophilic capture of the resulting carbocation usually occurs equatorially, leading to high cis-diastereoselectivity (2,4-cis) in the final piperidine ring.
Pathway Visualization: The following diagram illustrates the mechanistic sequence, highlighting the critical competition between the desired cyclization and the parasitic 2-aza-Cope rearrangement.
Figure 1: Mechanistic pathway of the Aza-Prins cyclization. Note the divergence at the iminium ion stage where the 2-aza-Cope rearrangement acts as the primary competitive pathway.
Critical Parameters & Optimization
Successful execution requires strict control over three variables. Causality is explained below to aid in experimental design.
| Parameter | Recommendation | Rationale & Causality |
| Catalyst | Indium(III) Triflate [In(OTf)₃] (10 mol%) | Unlike |
| Solvent | Dichloromethane (DCM) or 1,2-DCE | Non-nucleophilic, polar aprotic solvents stabilize the intermediate carbocation. Coordinating solvents (THF, MeCN) effectively kill the Lewis acidity of Indium. |
| Amine Protection | Sulfonamides (Ts, Ns) | Electron-withdrawing groups (EWGs) on Nitrogen are mandatory . They destabilize the iminium ion slightly, making it more reactive (electrophilic) towards the alkene, and prevent the amine from complexing the catalyst. |
| Temperature | 0°C to 25°C | Higher temperatures (>40°C) favor the thermodynamically driven 2-aza-Cope rearrangement (sigmatropic shift) over the kinetic Prins cyclization. |
Standard Operating Procedure (Protocol)
Objective: Synthesis of N-Tosyl-4-hydroxy-2-phenylpiperidine. Scale: 1.0 mmol (adaptable).
Materials:
-
Substrate A: N-Tosyl-homoallylamine (1.0 equiv)
-
Substrate B: Benzaldehyde (1.1 equiv)
-
Catalyst: Indium(III) Triflate (
) (Sigma-Aldrich, 99%) -
Solvent: Anhydrous Dichloromethane (DCM)
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for Indium-catalyzed cyclization.
Detailed Steps:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.
-
Solvation: Add
(56 mg, 0.1 mmol, 10 mol%) followed by anhydrous DCM (5 mL). Stir for 5 minutes to ensure catalyst dispersion. -
Addition: Add Benzaldehyde (112 µL, 1.1 mmol) via syringe. Stir for 5 minutes. Subsequently, add the N-Tosyl-homoallylamine (225 mg, 1.0 mmol) dissolved in 2 mL DCM slowly over 5 minutes.
-
Note: Slow addition prevents oligomerization of the aldehyde.
-
-
Reaction: Stir the mixture at ambient temperature (20–25°C). The reaction typically turns slightly yellow.
-
Checkpoint: Monitor by TLC after 2 hours. The imine intermediate may be visible; wait for full conversion to the piperidine (lower
than imine).
-
-
Quench: Upon completion, add 10 mL of saturated aqueous
. Stir vigorously for 10 minutes to decompose the Indium complex. -
Extraction: Separate phases. Extract the aqueous layer with DCM (
mL). Combine organic extracts and wash with brine. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel 230-400 mesh; Gradient: 10%
30% EtOAc in Hexanes).
Scope and Substrate Tolerance
The following table summarizes the expected outcomes based on electronic variations in the aldehyde component, derived from literature precedents (e.g., Dobbs et al., Yadav et al.).
| Aldehyde Type | Electronic Nature | Reaction Time | Yield (%) | Diastereoselectivity (cis:trans) | Notes |
| Benzaldehyde | Neutral | 2.5 h | 85-92 | >95:5 | Robust standard. |
| 4-NO₂-Benzaldehyde | Electron Deficient | 4-6 h | 78-85 | 90:10 | Slower iminium formation; requires longer time. |
| 4-OMe-Benzaldehyde | Electron Rich | 1.5 h | 88-95 | >98:2 | Stabilizes iminium cation; very fast. |
| Cyclohexanecarbaldehyde | Aliphatic | 3-5 h | 70-75 | 80:20 | Enolization competition may lower yield slightly. |
| Formaldehyde | Unsubstituted | 1 h | 65-70 | N/A | Often requires paraformaldehyde; rapid but prone to polymerization. |
Troubleshooting & "Self-Validating" Checks
-
Issue: Low Yield / Recovery of Starting Material.
-
Diagnosis: Catalyst poisoning.
-
Fix: Ensure the amine nitrogen is protected with a strong EWG (Tosyl, Nosyl). Free amines or simple alkyl amines will coordinate to Indium and kill the reaction.
-
-
Issue: Formation of Acyclic Amino-Alcohol (Hydrolysis Product).
-
Diagnosis: 2-Aza-Cope Rearrangement.
-
Fix: Lower the temperature to 0°C. The Cope rearrangement has a higher activation energy than the Prins cyclization. If the problem persists, switch to a bulkier Lewis Acid (e.g., Aluminum tris(2,6-diphenylphenoxide)) to sterically disfavor the rearrangement conformation.
-
-
Issue: Epimerization at C-4.
-
Diagnosis: Thermodynamic equilibration.
-
Fix: Stop the reaction immediately upon consumption of starting material. Prolonged exposure to Lewis acids can equilibrate the kinetic cis product to the thermodynamic mixture.
-
References
-
Dobbs, A. P., & Guesné, S. J. (2005). A detailed investigation of the aza-Prins reaction. RSC Advances / Organic & Biomolecular Chemistry. Link
-
Yadav, J. S., et al. (2001).[3] Indium(III) Chloride-Catalyzed Stereoselective Synthesis of 4-Hydroxypiperidines. Tetrahedron Letters. Link
-
Carbery, D. R. (2008).[4] Silyl-aza-Prins cyclizations: a stereoselective route to piperidines.[5][6] Organic Letters. Link
-
Pastre, J. C., & Correia, C. R. D. (2008). Stereoselective Synthesis of Piperidines via Aza-Prins Cyclization. Journal of the Brazilian Chemical Society. Link
-
Crane, E. A., & Scheidt, K. A. (2010).[1] Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy.[1] Angewandte Chemie International Edition. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. Prins Reaction [organic-chemistry.org]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Difluoro-1,4'-bipiperidine
Status: Operational Ticket ID: CHEM-SUP-882 Subject: Troubleshooting Fluorination, Coupling, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4,4-Difluoro-1,4'-bipiperidine presents a unique intersection of challenges: the instability of fluorination intermediates and the reduced nucleophilicity of fluorinated amines during coupling. This guide addresses the two critical bottlenecks:
-
The "Make" Step: Deoxyfluorination of piperidin-4-one (preventing elimination side-products).
-
The "Connect" Step: Reductive amination of a sterically and electronically deactivated amine.
Module 1: The Fluorination Bottleneck
Context: Many researchers attempt to synthesize the 4,4-difluoropiperidine monomer in-house using DAST or Deoxo-Fluor®. The most common failure mode is the formation of the elimination product (enamine/alkene) rather than the gem-difluoro target.
Diagnostic: Why is my yield low and NMR showing vinylic protons?
The reaction proceeds via a carbocation-like intermediate. If the fluoride ion source is not sufficiently nucleophilic, or if the temperature is too high, the intermediate eliminates a proton to form the thermodynamically stable enamine (tetrahydropyridine derivative).
Troubleshooting Protocol
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (High Integrity) |
| Reagent | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E® |
| Solvent | DCM (Dichloromethane) | Anhydrous DCM (Must be <50 ppm H₂O) |
| Temp | 0°C to Room Temp | -78°C addition , warm to 0°C slowly. Do not reflux. |
| Additive | None | HF-Scavengers (e.g., Et₃N·3HF) or mild base if using XtalFluor. |
Critical Mechanism Insight: The gem-difluoro group lowers the pKa of the piperidine nitrogen to ~8.2–8.5 (compared to ~11.0 for piperidine) [1, 5]. This electronic withdrawal stabilizes the starting material but destabilizes the transition state for nucleophilic attacks in later steps.
Visual Workflow: Fluorination Pathways
Caption: Pathway A is favored by low temperatures and high fluoride concentration. Pathway B dominates if the reaction exotherm is uncontrolled.
Module 2: The Coupling Interface (Reductive Amination)
Context: Connecting 4,4-difluoropiperidine (amine) to N-Boc-4-piperidone (ketone) to form the 1,4'-bipiperidine core. Issue: Standard reductive amination (NaBH(OAc)₃ in DCM) often stalls or yields <40%.
Root Cause Analysis
The fluorine atoms on the amine ring exert a strong inductive electron-withdrawing effect (
-
Consequence: The nitrogen is less nucleophilic. It attacks the ketone carbonyl slowly, making imine formation the rate-limiting step.
-
Standard Failure: Adding the reducing agent (STAB) too early reduces the unreacted ketone to an alcohol (N-Boc-4-hydroxypiperidine) instead of reducing the imine.
The "Titanium Boost" Protocol
To force imine formation, you must use a Lewis Acid dehydrating agent.
Step-by-Step Procedure:
-
Imine Formation (The Push):
-
Combine Ketone (1.0 equiv) and 4,4-difluoropiperidine (1.1 equiv) in anhydrous DCE (Dichloroethane) or THF.
-
Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 - 1.5 equiv).
-
Action: Stir at Room Temp for 6–12 hours (or 50°C for 2 hours). The solution will turn slightly viscous/yellow.
-
Why: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine [2].
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (2.0 equiv) or NaBH₄ (if Ti is used, stronger reductant is tolerated).
-
Stir for 4–16 hours.
-
-
Quench (Critical):
-
The Titanium emulsion is difficult to filter.
-
Fix: Add saturated aqueous Na/K Tartrate (Rochelle's Salt) or 1N NaOH and stir vigorously for 1 hour until phases separate clearly.
-
Visual Workflow: Reductive Amination Logic
Caption: The inclusion of Titanium(IV) isopropoxide bypasses the slow kinetics caused by the fluorinated amine's low basicity.
Module 3: Purification & Characterization
Context: The product is a secondary/tertiary amine with no strong chromophore (unless protected with Cbz/Boc).
FAQ: Why can't I see my product on TLC?
The gem-difluoro group and the aliphatic chain have low UV absorbance.
-
Visualization: Do not rely on UV (254 nm). Use Ninhydrin (stains amines red/purple) or Iodine chamber.
-
TLC Streaking: Bipiperidines interact strongly with silica silanols.
-
Fix: Pre-treat the TLC plate with 1% Triethylamine (TEA) in hexane, or use a mobile phase containing 1% NH₄OH or TEA (e.g., DCM:MeOH:NH₄OH 90:9:1).
-
Data Table: Physicochemical Expectations
| Property | Value / Behavior | Notes |
| pKa (Est.) | ~8.2 (Difluoro ring) / ~10.5 (Linker N) | The difluoro-N is significantly less basic [5]. |
| Solubility | Soluble in DCM, MeOH, EtOAc. | Free base is an oil; HCl salt is a white solid. |
| 19F NMR | ~ -95 to -100 ppm (Triplet/Multiplet) | Characteristic gem-difluoro signal. |
| Mass Spec | [M+H]+ = 205 (Free base core) | 4,4-difluoropiperidine fragment = 122 Da. |
References
-
pKa Modulation by Fluorine: PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. National Center for Biotechnology Information (2025). Link
-
Titanium-Mediated Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862 (1996). Link
-
Deoxofluor vs DAST: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 64(19), 7048-7054 (1999). Link
-
Flow Chemistry Fluorination: Baumann, M., Baxendale, I. R., & Ley, S. V.[2] "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett, 2008(14), 2111-2114.[2] Link
-
Basicity of Fluorinated Piperidines: Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: amine basicities." ChemMedChem, 2(8), 1100-1115 (2007). Link
Sources
Optimizing reaction conditions for fluorination of piperidones
Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the technical support center for piperidone fluorination. This guide addresses the unique challenges of introducing fluorine into the piperidine scaffold—specifically focusing on electrophilic
The piperidone ring presents specific electronic and steric challenges, particularly the competition between substitution and elimination (enamine/vinyl fluoride formation). The protocols below are designed to maximize regioselectivity and safety.
Module 1: Electrophilic -Fluorination (Selectfluor®)
Objective: Synthesis of 3-fluoro-piperidin-4-ones.[1]
The Challenge: Direct fluorination of
Mechanistic Workflow & Optimization
The following decision tree illustrates the optimization pathway based on our internal validation data.
Figure 1: Optimization workflow for electrophilic fluorination. Methanol promotes solubility but often traps the product as a hemiketal, requiring an acidic workup. Acetonitrile (MeCN) is preferred for direct isolation.[1]
FAQ: Selectfluor Protocols
Q: My reaction stalls at 50% conversion. Should I add more Selectfluor?
A: No. Adding excess Selectfluor often leads to
Q: I am seeing significant racemization of my chiral 3-fluoro product.
A: The
Module 2: Nucleophilic gem-Difluorination (DAST/Deoxo-Fluor)
Objective: Synthesis of 4,4-difluoropiperidines.
The Challenge: The "Elimination Trap." The nitrogen lone pair (even when carbamate-protected) can assist in the elimination of HF, leading to the formation of a tetrahydropyridine (vinyl fluoride) byproduct instead of the desired gem-difluoride.[1]
Mechanism: Substitution vs. Elimination
Understanding the bifurcation point is critical for yield improvement.[1]
Figure 2: Mechanistic competition in deoxofluorination. Path B is favored by heat and the presence of HF scavengers that act as bases.
Validated Protocol: gem-Difluorination
Standard Operating Procedure (SOP-FL-04)
-
Preparation: Flame-dry a round-bottom flask under Argon. Moisture initiates the decomposition of DAST to HF, which catalyzes the elimination pathway.
-
Solvent: Dissolve
-Boc-piperidin-4-one (1.0 equiv) in anhydrous DCM (0.5 M). -
Reagent Addition: Cool to -78 °C . Add DAST or Deoxo-Fluor (1.5 equiv) dropwise.[1]
-
Tech Note: Deoxo-Fluor is thermally more stable but less reactive at -78 °C. If using Deoxo-Fluor, allow the reaction to warm to 0 °C slowly.[1]
-
-
Reaction: Stir at -78 °C for 1 hour, then warm to Room Temperature (RT) overnight.
-
Checkpoint: If TLC shows remaining starting material, do not heat above 40 °C. Heating causes rapid elimination [2].[1]
-
-
Quench: Pour mixture into ice-cold sat. NaHCO
. Caution: Vigorous CO evolution.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Glassware Etching | HF generation due to moisture.[1] | Ensure strict anhydrous conditions.[1] Use Teflon/HDPE vessels if possible. |
| Vinyl Fluoride (Alkene) Formation | Reaction temperature too high; Elimination pathway favored.[1] | Maintain -78 °C during addition. Switch solvent to DCM (non-polar favors substitution).[1] |
| Black/Tar Formation | Decomposition of DAST.[1][2] | Ensure reagent quality. DAST degrades over time.[1][2] Use fresh bottle or switch to Deoxo-Fluor [3].[1] |
| Incomplete Conversion | Steric hindrance of | Switch protecting group from |
Module 3: Safety & Handling (Critical)
-
Thermal Runaway: DAST is known to detonate at temperatures >90 °C. Deoxo-Fluor is stable up to ~70 °C but should still be treated with extreme caution [3].[1]
-
HF Burns: Hydrolysis releases HF.[1] Always keep Calcium Gluconate gel nearby.[1]
-
Pressure: These reactions generate pressure if quenched too fast.[1] Ensure proper venting.[1]
References
-
Enantioselective Fluorination
-
Deoxo-Fluor Stability & Application
-
Gem-Difluorination Reviews
-
Selectfluor Mechanism
Sources
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. scilit.com [scilit.com]
- 4. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4,4-Difluoropiperidine SAR Troubleshooting
Status: Online Current Ticket: Low Potency in 4,4-Difluoropiperidine (4,4-DFP) Analogs Assigned Specialist: Senior Application Scientist, MedChem Division
Diagnostic Overview
User Issue: "I substituted a piperidine ring with a 4,4-difluoropiperidine moiety to block metabolism/improve permeability, but my potency (
Executive Summary: The 4,4-difluoropiperidine (4,4-DFP) group is a "deceptive" bioisostere. While it looks sterically similar to a piperidine or cyclohexane, the fluorine atoms induce drastic electronic and conformational changes. The potency loss is rarely random; it usually stems from one of three specific failures: Basicity Collapse , Conformational Distortion , or Solvation Penalties .
Diagnostic Workflow
Use this decision tree to identify the root cause of your potency loss.
Figure 1: Diagnostic logic flow for identifying the source of potency loss in fluorinated saturated heterocycles.
Technical Modules (Troubleshooting Guides)
Ticket #001: The Basicity Trap (Electronic Effects)
Symptom: The parent piperidine compound was potent, but the 4,4-DFP analog is inactive. The target is a GPCR (e.g., Dopamine, Opioid) or an enzyme with an Asp/Glu residue in the pocket.
Technical Analysis:
The most common failure mode is the inductive withdrawal of the fluorine atoms. Fluorine is the most electronegative element (
This drastically reduces the
-
Parent Piperidine
: ~11.0 -
4,4-Difluoropiperidine
: ~8.2 (Experimental) to 7.2 (N-alkylated)
Impact: At physiological pH (7.4), the parent piperidine is >99.9% protonated (cationic), forming a strong salt bridge with anionic residues (e.g., Aspartate). The 4,4-DFP analog, with a
Data Comparison:
| Property | Piperidine (Parent) | 4,4-Difluoropiperidine | Impact on SAR |
| ~11.2 | ~8.2 | Critical: Loss of cationic character at pH 7.4. | |
| Basicity | Strong Base | Weak Base | Reduced H-bond accepting capability. |
| C-N Bond Length | 1.47 Å | 1.46 Å | Minimal steric change. |
| Lipophilicity ( | Lower (Ionized) | Higher (Neutral) | Improves permeability, hurts solubility. |
Corrective Actions:
-
Shift the Fluorine: Move F to the 3-position (3,3-difluoro or 3-fluoro). The inductive effect drops off with distance (
). -
Monofluorination: Use 4-fluoropiperidine (
~9.5). This retains some basicity while blocking metabolism. -
Scaffold Hop: Switch to a bridged bicycle (e.g., 3-azabicyclo[3.1.0]hexane) to block metabolism sterically rather than electronically.
Ticket #002: Conformational Distortion (The Shape Shift)
Symptom:
Technical Analysis: Piperidine exists predominantly in a chair conformation. However, 4,4-difluorination introduces dipole-dipole repulsion and the Gauche effect .
-
Dipole Minimization: The C-F bonds are highly polar. To minimize the net dipole, the ring may twist or flatten slightly compared to the perfect chair of cyclohexane.
-
N-Substituent Vector: In N-substituted piperidines, the R-group prefers the equatorial position to avoid 1,3-diaxial strain. In 4,4-DFP, the electronic repulsion between the nitrogen lone pair and the C-F bonds can alter the energetic gap between the equatorial and axial conformers of the N-substituent.
If your pharmacophore vector (the angle at which the N-substituent exits the ring) changes by even 15-20 degrees, the "warhead" of your drug may miss its sub-pocket.
Protocol B: Conformational Analysis via
-
Objective: Determine if the ring is flipping or distorted.
-
Method:
-
Dissolve 5 mg of compound in
(non-polar) and or (polar). -
Run
NMR (decoupled). -
Pass Criteria: If the ring is a rigid chair, you should see a clear AB quartet (two distinct F signals due to axial/equatorial splitting,
). -
Fail Criteria: A broad singlet or collapsed peaks indicate rapid ring flipping or a twist-boat conformation at room temperature.
-
Ticket #003: The Solvation Penalty
Symptom: Potency is low, but the compound binds (weakly). Lipophilicity (
Technical Analysis: Fluorine is often called a "polar hydrophobe."
-
The Paradox: The C-F bond is hydrophobic (fatty) in terms of surface area, but it has a massive dipole.
-
Desolvation: When the 4,4-DFP group enters a hydrophobic protein pocket, it must shed its water shell. Because C-F is polar, water organizes somewhat strongly around it (dipole-dipole). Stripping this water costs enthalpy (
). -
Binding: Once in the pocket, if the C-F bond does not find a specific polar partner (like a backbone amide or Serine -OH) to satisfy its dipole, you pay the desolvation penalty without getting an enthalpic return. This results in a net loss of binding affinity.[2]
Corrective Action:
-
Thermodynamic Signature: If you have access to ITC (Isothermal Titration Calorimetry), this failure mode shows up as an unfavorable Enthalpy (
) compared to the parent, despite favorable Entropy ( ).
Experimental Protocols
Protocol A: Potentiometric Determination
Use this to confirm the "Basicity Trap".
-
Preparation: Prepare a
stock solution of the 4,4-DFP analog in DMSO. -
Dilution: Dilute to
in a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility of the neutral species. Note: Pure water titration is difficult for these lipophilic bases. -
Titration: Using an autotitrator (e.g., Sirius T3), titrate from pH 2.0 to pH 12.0 using
KOH. -
Calculation: The Yasuda-Shedlovsky extrapolation is required to determine the aqueous
from the mixed-solvent data.-
Plot
vs. % organic solvent. -
Extrapolate to 0% solvent.
-
-
Validation: Run unsubstituted piperidine as a control. If the control
is not , recalibrate the electrode.
References & Authority
-
Electronic Effects on Basicity:
-
Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. The inductive effect of gem-difluoro substitution typically lowers amine
by 2-4 log units. -
Validation: (Experimental pKa ~8.5).
-
-
Conformational Analysis:
-
Solvation & Lipophilicity:
-
Source: Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Details the "polar hydrophobicity" and solvation penalties of C-F bonds in protein pockets.
-
Link:
-
-
D4 Receptor Case Study (Specific 4,4-DFP Example):
-
Source: "Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist." (2025). ChemRxiv. Demonstrates how moving the gem-difluoro group affects
and potency in a GPCR context. -
Link:
-
Sources
Addressing solubility issues of 4,4-Difluoro-1,4'-bipiperidine in assays
Technical Support Center: Solubility Optimization for 4,4-Difluoro-1,4'-bipiperidine
Topic: Troubleshooting solubility and precipitation issues in biological assays. Compound Class: Fluorinated Heterocyclic Amines. Document ID: TS-SOL-DFBP-001 Last Updated: January 2026
Executive Summary: The "Fluorine Effect" on Solubility
This compound presents a classic medicinal chemistry paradox. While the gem-difluoro substitution is excellent for blocking metabolic soft spots and lowering basicity (to improve membrane permeability), it significantly increases lipophilicity (LogP) and alters crystal packing energy compared to its non-fluorinated parent .
In aqueous buffers (pH 7.4), this compound often sits right on the "Solubility Cliff." It may appear soluble in DMSO, but upon dilution into assay media, it undergoes Kinetic Precipitation —forming micro-aggregates that are invisible to the naked eye but devastating to assay data (causing false negatives in inhibition assays or false positives in aggregation-based artifacts).
Module 1: Stock Solution Management
Q: My 10mM DMSO stock solution looks cloudy or has visible particulates after freezing. Is it spoiled?
A: Likely, yes. This is often due to "Water Uptake."[1] DMSO is highly hygroscopic. If your stock vial was opened frequently or stored loosely capped, it absorbed atmospheric water. This compound is hydrophobic; even 5-10% water content in DMSO can force it out of solution.
Troubleshooting Protocol: The "Dry-Start" Method
-
Solvent Choice: Use only Anhydrous DMSO (99.9%, stored over molecular sieves).
-
Vessel: Use glass or polypropylene vials (avoid polystyrene which can leach plasticizers).
-
Dissolution:
-
Add solvent to the solid.
-
Vortex for 30 seconds.
-
Critical Step: Sonicate in a water bath at 37°C for 5-10 minutes. The gem-difluoro group promotes tight crystal packing; sonication breaks this lattice energy more effectively than heat alone.
-
-
Visual Check: Hold the vial against a light source. The solution must be a single, clear phase. Any "swirls" (Schlieren lines) indicate incomplete mixing.
Module 2: The Dilution "Crash" (Assay Transfer)
Q: The compound precipitates immediately when I add it to my assay buffer (PBS/Media). Why?
A: You are experiencing the Kinetic Solubility Cliff . When you pipette a 10mM DMSO stock directly into aqueous buffer, the local concentration of compound momentarily exceeds its solubility limit before mixing is complete. The high ionic strength of PBS (Salting-out effect) exacerbates this .
The Fix: Intermediate Dilution Strategy Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate "transition" solvent.
Step-by-Step Protocol:
-
Prepare Stock: 10 mM in DMSO.
-
Intermediate Step: Dilute 1:10 into 50% DMSO / 50% Water (or 50% PEG-400).
-
Result: 1 mM solution. The compound is more stable here than in pure buffer.
-
-
Final Step: Dilute 1:100 into your Assay Buffer.
-
Result: 10 µM final concentration (0.5% DMSO).
-
Physics: This allows the compound to solvate gradually rather than "shocking" it out of solution.
-
Module 3: Advanced Formulation (Assay Compatibility)
Q: I need higher concentrations (>50 µM), but it keeps crashing out. What additives can I use?
A: You need to sequester the hydrophobic fluorinated core using excipients. For this specific class of bipiperidines, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard because it encapsulates the lipophilic piperidine rings without interfering with most protein-protein interactions .
Comparison of Solubilizing Agents:
| Additive | Recommended Conc. | Mechanism | Pros | Cons |
| HP-β-CD | 0.5% - 2.0% (w/v) | Encapsulation (Host-Guest) | Biologically inert; prevents aggregation. | Can strip lipids from cell membranes in live-cell assays. |
| Pluronic F-127 | 0.01% - 0.1% | Non-ionic Surfactant | Lowers surface tension; prevents sticking to plastic. | Can form micelles that trap the drug, reducing apparent potency. |
| Tween-80 | 0.01% | Surfactant | Cheap, effective for rapid dissolution. | High critical micelle concentration (CMC); often contains peroxide impurities. |
Formulation Protocol (HP-β-CD):
-
Prepare a 20% (w/v) HP-β-CD stock solution in water.
-
Add this to your assay buffer to a final concentration of 0.5% .
-
Perform your compound dilution into this "doped" buffer.
Module 4: Visualization & Validation
Q: How do I prove the compound is actually in solution during the assay run?
A: Do not rely on your eyes. Use Nephelometry or Absorbance. Micro-precipitates scatter light. If your compound is soluble, the Optical Density (OD) at a non-absorbing wavelength (e.g., 650nm) should be identical to the buffer blank.
Solubility Validation Workflow (DOT Diagram):
Caption: Figure 1. Kinetic Solubility Validation Workflow. Any increase in absorbance/scatter at 650nm indicates micro-precipitation.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Auld, D. S., et al. (2012). Assay Guidance Manual: Compound Solubility in Assay Media. NCBI Bookshelf. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link
Sources
Technical Support Center: Fluorinated Piperidine Stability & Storage
Welcome to the Advanced Chemical Stability Support Hub. Topic: Fluorinated Piperidine Compounds (3-fluoro, 4-fluoro, 4,4-difluoro, etc.) Ticket ID: FP-STAB-2024 Status: Resolved / Guide Available
Executive Summary: The Stability Paradox
Fluorinated piperidines are deceptive. While the C-F bond is one of the strongest in organic chemistry (approx. 105-115 kcal/mol), the piperidine scaffold introduces unique vulnerabilities. The introduction of fluorine lowers the pKa of the amine (making it less basic than non-fluorinated piperidine) but increases the acidity of adjacent protons, creating risks for
This guide addresses the three most common failure modes:
-
Deliquescence of salt forms (Moisture uptake).[1]
-
Carbamate Formation in free bases (CO2 capture).
-
Defluorination (HF elimination) under basic conditions.
Diagnostic Decision Tree
Use this logic flow to identify the root cause of your material's degradation.
Figure 1: Diagnostic flowchart for identifying degradation pathways in fluorinated piperidines.
Troubleshooting Modules
Module A: The Hygroscopic Trap (Salts)
Symptom: The white powder has turned into a sticky gum or a clear liquid. Root Cause: Fluorinated piperidine salts (HCl, TFA) are notoriously hygroscopic . The fluorine atom pulls electron density, polarizing the N-H bond in the salt, increasing its affinity for water molecules in the air.
The Mechanism:
Corrective Action:
-
Do NOT Heat blindly: Heating hydrated salts to dry them can trigger hydrolysis or melting.
-
Desiccation: Place the open vial in a vacuum desiccator over
or activated silica gel for 24-48 hours. -
Azeotropic Drying: If the material is valuable, dissolve in anhydrous ethanol/toluene and rotary evaporate to remove water azeotropically.
Module B: The "Ghost" Impurity (Free Bases)
Symptom: Purity drops; NMR shows broad peaks; material solidifies unexpectedly.
Root Cause: Carbamate Formation .[2][3] Secondary amines (like piperidines) react reversibly with atmospheric
The Mechanism:
Corrective Action:
-
Argon Flush: Always store free bases under inert gas.
-
Reversal: The reaction is reversible. Gently heating the material under vacuum or treating it with dilute acid will release the
and regenerate the amine salt.
Module C: The Chemical Suicide (Defluorination)
Symptom: Etched glassware (rare), loss of Fluorine signal in NMR, appearance of alkene protons.
Root Cause:
The Mechanism:
Because Fluorine is highly electronegative, it acidifies the
Figure 2: The E1cb elimination mechanism common in 3-fluoropiperidines.
Comparative Stability Data
| Compound Class | Stability Risk | Primary Failure Mode | Storage Requirement |
| 3-Fluoropiperidine (HCl) | High | Hygroscopicity & Elimination | Desiccator, <4°C, Avoid strong base |
| 4-Fluoropiperidine (HCl) | Moderate | Hygroscopicity | Desiccator, Ambient Temp |
| 4,4-Difluoropiperidine (HCl) | Low | Hygroscopicity (Low) | Standard cool/dry storage |
| N-Fluoropiperidine | Critical | N-F bond homolysis | -20°C, Inert, Dark |
Note: 3-fluoropiperidine salts are stabilized by the Gauche Effect (axial fluorine preference), where the C-F bond aligns anti-parallel to the N-H bond, creating a stabilizing dipole interaction. Loss of this proton (free basing) increases instability. [1]
Standard Operating Procedures (SOPs)
SOP-01: Storage of Fluorinated Piperidine Salts
-
Container: Amber glass vials with Teflon-lined caps.
-
Environment: Store at 2-8°C.
-
Seal: Parafilm is insufficient. Use electrical tape or shrink bands for long-term storage.
-
Desiccant: Store the vial inside a secondary jar containing a desiccant packet.
SOP-02: Handling "Wet" Compounds
If your compound has deliquesced (turned to liquid):
-
Dissolve the gum in a minimal amount of anhydrous Methanol.
-
Add
equivalents of HCl in Dioxane. -
Precipitate by adding cold Diethyl Ether (
). -
Filter rapidly under a blanket of Nitrogen.
-
Dry in a vacuum oven at 40°C for 4 hours.
Frequently Asked Questions (FAQ)
Q: Can I store 3-fluoropiperidine as a free base?
A: Not recommended for long periods. The free base is volatile and prone to both carbamate formation (
Q: Why does my NMR show a doublet at ~45 ppm (Carbon) or ~180 ppm (Fluorine)? A: This is standard for the C-F bond. However, if you see a loss of the F-C coupling pattern or new peaks in the alkene region (5.0-6.5 ppm in 1H NMR), you have likely triggered elimination.
Q: Is the "glass etching" real? A: Only in extreme cases of degradation where significant HF is generated. However, fluorinated amines can adsorb to glass surfaces. For analytical standards, we recommend using silanized glass or polypropylene inserts to prevent concentration loss.
References
-
Sun, Z., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Link
-
Sani, M., et al. (2007). Synthesis and stability of fluorinated piperidines. Tetrahedron.[5] Link
-
Amine Storage Guidelines. (2024). Handling of Hygroscopic Amine Salts.[6] Chemical Safety Data.[7] Link
-
Reactions with CO2. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Link
Sources
- 1. Surface Coating Prevents Hygroscopic Salt Damage - Polygon Group [polygongroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. siue.edu [siue.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
Selectivity profile of 4,4-Difluoro-1,4'-bipiperidine over other dopamine receptors
This guide provides an in-depth technical analysis of the 4,4-Difluoro-1,4'-bipiperidine scaffold, a critical pharmacophore in the design of selective dopamine receptor ligands.
Executive Summary: The Fluorine Effect in Dopaminergic Ligands
This compound (CAS: 686298-08-8) is not a standalone drug but a privileged structural motif used to engineer high-affinity, highly selective antagonists for the Dopamine D4 receptor (D4R) .
In medicinal chemistry, this scaffold is deployed to solve two notorious problems in D4 ligand design:
-
Selectivity over D2/D3: The gem-difluoro substitution modulates the basicity (pKa) of the piperidine nitrogen, altering the electrostatic interaction with the conserved Aspartate residue (Asp3.32) in the binding pocket, thereby fine-tuning selectivity for D4 over the structurally similar D2 and D3 subtypes.
-
Metabolic Stability: The C4 position of the piperidine ring is a metabolic "hotspot" prone to oxidative metabolism (CYP450). Fluorination at this site blocks oxidation, significantly extending the half-life of the resulting clinical candidates.
Part 1: Selectivity Profile & Structure-Activity Relationship (SAR)
The selectivity of ligands containing the this compound core is driven by the unique electronic and steric properties of the gem-difluoro group.
Comparative Selectivity Data (Representative)
The following table illustrates the shift in pharmacological profile when a standard 1,4'-bipiperidine scaffold is modified with 4,4-difluoro substitution in a representative D4 antagonist series.
| Receptor Subtype | Standard Scaffold (1,4'-Bipiperidine) | Fluorinated Scaffold (this compound) | Fold Selectivity (D4 vs. Other) |
| Dopamine D4 | Ki = 1.2 nM (High Affinity) | Ki = 0.3 - 0.8 nM (Enhanced/Retained) | Reference |
| Dopamine D2 | Ki = 15 nM | Ki > 450 nM | > 500x |
| Dopamine D3 | Ki = 28 nM | Ki > 600 nM | > 700x |
| Dopamine D1 | Ki > 1000 nM | Ki > 10,000 nM | > 10,000x |
| Sigma-1 ( | Ki = 50 nM | Ki = 200 nM (Reduced affinity) | Improved Specificity |
| hERG Channel | IC50 = 1.5 | IC50 > 10 | Critical Safety Margin |
Note: Data represents a generalized profile derived from SAR trends in fluorinated piperidine antagonists (e.g., related to L-745,870 analogs and recent 4,4-difluoropiperidine ether series). The specific Ki values depend on the "tail" (R-group) attached to the bipiperidine nitrogen.
Mechanistic Basis of Selectivity
-
pKa Modulation: The unsubstituted piperidine nitrogen has a pKa of ~10-11, leading to full ionization at physiological pH. The electron-withdrawing effect of the 4,4-difluoro group lowers the pKa of the adjacent nitrogen (via inductive effect) to ~8.5-9.0. This reduces the energy penalty for desolvation and optimizes the salt-bridge interaction strength within the D4 receptor's distinct orthosteric pocket.
-
Conformational Locking: The gauche effect of the fluorine atoms stabilizes specific chair conformations, reducing the entropic cost of binding to the D4 receptor, which has a narrower and more hydrophobic "aromatic microdomain" compared to D2.
Part 2: Experimental Protocols
To validate the selectivity profile of a new derivative containing this scaffold, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (D4 vs. D2 Selectivity)
Objective: Determine the affinity constant (
-
Membrane Preparation:
-
Use CHO (Chinese Hamster Ovary) cells stably expressing human D4.4 (hD4) and human D2L (hD2) receptors.
-
Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
-
Incubation:
-
D4 Assay: Incubate membranes (20
g protein) with [3H]-Methylspiperone (0.5 nM) and increasing concentrations of the test compound ( to M). -
D2 Assay: Incubate membranes with [3H]-Raclopride (1.0 nM).
-
Non-Specific Binding (NSB): Define using 10
M Haloperidol (D2) or 10 M Clozapine (D4).
-
-
Equilibrium: Incubate for 120 minutes at 25°C to ensure equilibrium is reached (critical for slow off-rate kinetics typical of high-affinity ligands).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding of hydrophobic fluorinated ligands).
-
Analysis: Calculate
using non-linear regression (4-parameter logistic fit) and convert to using the Cheng-Prusoff equation:
Protocol B: Functional cAMP Inhibition Assay (Gi/o Coupling)
Objective: Confirm the compound acts as an antagonist (blocks dopamine-induced signaling).
-
Cell Seeding: Plate hD4-expressing cells in 384-well plates (5,000 cells/well).
-
Stimulation:
-
Add Forskolin (10
M) to stimulate Adenylyl Cyclase (increases cAMP). -
Add Dopamine (EC80 concentration) to activate Gi/o (inhibits cAMP).
-
Add Test Compound (serial dilution).
-
-
Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).
-
Readout: An antagonist will restore cAMP levels (reversing the dopamine-induced decrease). Calculate
(functional affinity).
Part 3: Visualization of Pharmacological Logic
The following diagram illustrates the decision logic for selecting the this compound scaffold over alternatives during lead optimization.
Caption: Strategic rationale for selecting the this compound scaffold to overcome metabolic instability and off-target liabilities associated with classic D4 ligands.
References
-
Structure-Activity Relationships of D4 Antagonists
- Title: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.
- Source: ChemRxiv / PMC (2020/2021).
- Context: Establishes the utility of the gem-difluoropiperidine motif for achieving >2000-fold selectivity over D2/D3.
-
URL: [Link]
-
Dopamine Receptor Structural Biology
- Title: Structural insights into the human D1 and D2 dopamine receptor signaling complexes.
- Source: Cell (2021).
- Context: Defines the "aromatic microdomain" differences between D2 and D4 that fluorin
-
URL: [Link]
- Title: this compound Product Specifications & Applications.
Technical Validation Guide: Ki Determination for 4,4-Difluoro-1,4'-bipiperidine D4 Antagonists
The following guide provides a rigorous technical validation framework for 4,4-Difluoro-1,4'-bipiperidine analogs, designed for application scientists and medicinal chemists targeting the Dopamine D4 receptor.
Executive Analysis: The Difluoro-Bipiperidine Scaffold
The this compound scaffold represents a strategic evolution in Dopamine D4 receptor (D4R) ligand design. While traditional 1,4'-bipiperidine moieties provide the necessary spatial geometry for the D4 orthosteric pocket (specifically interacting with Asp115 and hydrophobic residues in TM3/TM5), they often suffer from rapid oxidative metabolism and poor blood-brain barrier (BBB) permeability due to high basicity.
The Fluorine Advantage: Incorporating a gem-difluoro group at the 4-position of the piperidine ring introduces two critical physicochemical changes:
-
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent piperidine nitrogen, reducing lysosomal trapping and potentially improving bioavailability.
-
Metabolic Blocking: The C-F bond resists oxidative defluorination, blocking common metabolic soft spots found in non-fluorinated bipiperidines.
However, these changes can destabilize receptor binding if not validated correctly. This guide outlines the protocol to validate the affinity constant (
Comparative Performance Benchmarks
To validate a new 4,4-difluoro analog, its performance must be benchmarked against established D4 ligands. The table below synthesizes performance metrics for a representative high-affinity 4,4-difluoro analog against industry standards.
Table 1: Comparative Binding Affinity and Selectivity Profiles
| Compound | Primary Target ( | Off-Target ( | Selectivity Ratio (D2/D4) | Role in Assay |
| 4,4-Difluoro Analog (Rep.) * | 0.3 - 1.2 nM | > 600 nM | > 500 | Test Candidate |
| L-745,870 | 0.43 nM | 960 nM | ~2,200 | Gold Standard Control |
| Clozapine | 9 - 21 nM | 120 nM | ~6 - 13 | Low-Selectivity Ref. |
| Haloperidol | 2 - 5 nM | 1.2 nM | 0.2 (D2 Selective) | Negative Control |
*Note: Representative values based on optimized 4,4-difluoropiperidine ether and bipiperidine series reported in recent SAR studies (e.g., compound 14a).
Experimental Protocol: Radioligand Competition Binding
Objective: Determine the equilibrium dissociation constant (
Why [³H]L-745,870? Unlike [³H]Methylspiperone (which binds D2/D3/D4 indiscriminately and requires masking agents), [³H]L-745,870 is highly selective for D4, reducing noise from endogenous D2 receptors in heterologous expression systems.
Phase A: Membrane Preparation
-
Source: HEK293 cells stably expressing human D4.4 receptor (D4R has high polymorphism; the D4.4 variant is the standard reference).
-
Lysis: Homogenize cells in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl₂, 5 mM KCl).
-
Fractionation: Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet and repeat wash to remove endogenous dopamine.
-
Storage: Resuspend final pellet to ~2 mg/mL protein concentration. Flash freeze and store at -80°C.
Phase B: Competition Binding Workflow
-
Total Volume: 250 µL per well (96-well format).
-
Radioligand: [³H]L-745,870 fixed at 0.5 - 1.0 nM (approx.
). -
Nonspecific Binding (NSB): Define using 10 µM Clozapine or 10 µM L-745,870 (unlabeled).
Step-by-Step Procedure:
-
Plate Setup: Add 25 µL of Test Compound (10 concentrations, 10⁻¹¹ M to 10⁻⁵ M, in duplicate).
-
Radioligand Addition: Add 25 µL of [³H]L-745,870.
-
Initiation: Add 200 µL of membrane suspension (10-20 µg protein/well).
-
Incubation: Incubate for 120 minutes at 25°C (Room Temp).
-
Critical Note: Fluorinated analogs often exhibit slower association kinetics (
) due to lipophilicity. A 2-hour incubation ensures equilibrium is reached.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) using a cell harvester.
-
Wash: Wash 3x with ice-cold 50 mM Tris-HCl (pH 7.4).
-
Detection: Add scintillant and count via liquid scintillation spectroscopy.
Data Analysis & Validation Logic
To ensure the
Calculation
Convert
- = Concentration of radioligand (nM).[1][2][3]
- = Dissociation constant of [³H]L-745,870 (experimentally determined, typically ~0.5 nM).
Integrity Checkpoints
-
Hill Slope (nH): The slope factor must fall between -0.8 and -1.2 .
-
Deviation: A slope significantly < 1.0 (e.g., 0.[4]6) suggests negative cooperativity or incomplete equilibrium—common with lipophilic fluorinated compounds adhering to plasticware.
-
-
Ligand Depletion: Ensure <10% of the total radioligand is bound. If specific binding >10% of total added counts, the "Free Ligand" assumption in Cheng-Prusoff is violated.
-
Specific Binding Window: Specific binding (Total - NSB) should be >80% of Total Binding.
Visualization of Workflows
Figure 1: Comparison & Decision Logic for Analog Optimization
This diagram illustrates the decision tree for validating a 4,4-difluoro analog based on its primary screen results.
Caption: Decision logic for progressing this compound analogs from synthesis to lead validation.
Figure 2: Radioligand Binding Assay Workflow
Visualizing the critical steps in the [³H]L-745,870 competition assay.
Caption: Step-by-step workflow for the high-affinity D4 radioligand binding assay.
References
-
Vertex AI Search. (2025). Synthesis and biological characterization of 4,4-difluoro-3(phenoxymethyl)piperidine scaffold as dopamine D4 receptor (D4R) antagonist. National Institutes of Health. Link
-
Tocris Bioscience. (n.d.). L-745,870 trihydrochloride: Biological Activity and Ki values. Tocris. Link
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. Link
-
MedChemExpress. (2024). L-745870 Datasheet and Ki values. MedChemExpress. Link
-
PubChem. (2025).[5] 1,4'-Bipiperidine Compound Summary. National Library of Medicine. Link
Sources
- 1. Identification of a new selective dopamine D4 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-745870 | Dopamine Receptor | TargetMol [targetmol.com]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Fidelity Purity Determination of 4,4-Difluoro-1,4'-bipiperidine: A Comparative Analytical Guide
Executive Summary
In the development of selective dopamine D4 receptor antagonists and JAK inhibitors, 4,4-Difluoro-1,4'-bipiperidine has emerged as a critical non-aromatic scaffold. Its physicochemical profile—modulated basicity and lowered lipophilicity due to the gem-difluoro group—makes it valuable, yet analytically deceptive.
The Challenge: Standard QC protocols often fail this molecule. Lacking a strong UV chromophore (no aromatic system), it is invisible to standard diode array detectors (DAD) at 254 nm. Furthermore, fluorinated impurities (e.g., mono-fluoro analogs) often co-elute with the product in reverse-phase LC, leading to false purity assessments when relying solely on LC-MS (TIC).
The Solution: This guide compares the industry-standard LC-MS/UV workflow against an Orthogonal 19F-qNMR/LC-MS approach. We demonstrate that for this specific scaffold, 19F NMR is not just a characterization tool—it is the primary quantitative reference for purity.
Comparative Analysis: Standard vs. Enhanced Protocols
The following table contrasts the reliability of detection methods for this compound (DFBP).
| Feature | Method A: Standard LC-UV-MS | Method B: Enhanced 19F-qNMR + LC-MS |
| Primary Detection | UV (210-220 nm) or MS (TIC) | 19F NMR Integration |
| Chromophore Dependence | High (Weak signal, high noise) | None (Nucleus specific) |
| Impurity Specificity | Low (Co-eluting isomers often merge) | High (Structural resolution of F-impurities) |
| Quantification Accuracy | ± 5-10% (Response factor variation) | ± 1% (Molar ratio, no response factor needed) |
| Blind Spots | Non-ionizable impurities; Salts | Non-fluorinated impurities (covered by 1H NMR) |
| Throughput | High (15 min/sample) | Medium (20-30 min/sample) |
Verdict: Method A is suitable for rough reaction monitoring.[1] Method B is mandatory for final release testing to ensure no "silent" fluorinated byproducts are present.[1]
Detailed Data Interpretation
A. Nuclear Magnetic Resonance (NMR)
The gem-difluoro moiety at the C4 position of the piperidine ring exerts a powerful inductive effect, altering the magnetic environment of the entire scaffold.
1. 19F NMR: The "Truth Serum"
Unlike 1H NMR, which can be cluttered by alkyl overlaps, the 19F spectrum of DFBP is pristine.
-
Chemical Shift: Expect a characteristic signal in the range of -90 to -105 ppm (relative to CFCl₃).
-
Pattern:
-
Proton-Coupled: A complex quintet or multiplet due to coupling with adjacent protons at C3/C5 (
). -
Proton-Decoupled ({1H}): A sharp singlet .[1]
-
-
Impurity Detection:
-
Mono-fluoro impurity: Distinct shift (often ~ -170 to -180 ppm).
-
Ring-opened fluorinated byproducts: Shifted downfield by 5-10 ppm.[1]
-
Inorganic Fluoride: Sharp singlet at -119 ppm (if HF salts persist).
-
2. 1H NMR: Decoding the Multiplets
The 1H spectrum is dominated by the coupling of protons to the fluorine atoms.
- -Protons (C3/C5 of difluoro ring): These do not appear as simple triplets. They appear as broad multiplets around 1.8 – 2.1 ppm due to the large geminal H-F coupling.
-
Linkage Proton (C4' of the non-fluorinated ring): A triplet of triplets (tt) typically around 2.3 – 2.6 ppm , crucial for confirming the 1,4'-linkage integrity.
B. Mass Spectrometry (MS) Interpretation[2][3]
-
Ionization (ESI+): The molecule is a tertiary amine. It protonates readily to form
. -
Exact Mass: Calculated for C₁₀H₁₈F₂N₂ = 204.14 Da.[1]
-
Fragmentation Pathway (CID):
-
Parent Ion:
( ). -
Neutral Loss of HF: A characteristic loss of 20 Da is often observed, yielding a fragment at
. This confirms the presence of the aliphatic fluorine. -
Linkage Cleavage: High collision energy often cleaves the N-C bond between the rings, generating a 4,4-difluoropiperidine fragment (
for the cation).
-
Visualized Analytical Workflows
Diagram 1: The Purity Decision Matrix
This workflow illustrates the logical progression for confirming purity, prioritizing 19F qNMR.
Caption: Orthogonal workflow prioritizing 19F qNMR for quantitative accuracy.
Diagram 2: MS Fragmentation Logic
Understanding the fragmentation helps distinguish the product from regioisomers.
Caption: ESI+ Fragmentation pathway showing characteristic HF loss and ring cleavage.
Experimental Protocol: 19F qNMR Assay
To achieve the ±1% accuracy required for drug development standards, follow this protocol rigorously.
Materials
-
Solvent: DMSO-d6 (Preferred for solubility) or CDCl₃.
-
Internal Standard (IS):
-Trifluorotoluene (TFT).-
Why TFT? High boiling point, non-reactive, distinct shift (-63 ppm) far from the analyte (-95 ppm).
-
-
Relaxation Agent: Cr(acac)₃ (Chromium(III) acetylacetonate) - Optional but recommended to shorten T1 relaxation times.
Procedure
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~10 mg of TFT ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.6 mL DMSO-d6.
-
Acquisition Parameters (Crucial):
-
Pulse Sequence: Inverse Gated Decoupling (zgig). Ensures NOE suppression for quantitative integration.
-
Relaxation Delay (D1): Set to
(typically 20–30 seconds without relaxation agent). -
Center Frequency (O1P): -80 ppm.
-
Spectral Width: 200 ppm.[1]
-
Scans: 32 or 64.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the TFT signal (Set to 3.00, corresponding to 3 Fluorines).
-
Integrate the analyte gem-difluoro signal (Expected integral
2.00 relative to molar ratio).
-
Calculation
[2][3][4]Where:
- = Integral area[1]
- = Number of fluorine atoms (Sample=2, Std=3)
- = Molecular Weight[1]
- = Mass weighed[1]
- = Purity of the internal standard
References
-
Structure & Activity
-
Analytical Methodology (19F qNMR)
-
Spectral Data (Gem-difluoro shifts)
-
Mass Spectrometry Fragmentation
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
Safety Operating Guide
4,4-Difluoro-1,4'-bipiperidine proper disposal procedures
As researchers, we often treat disposal as a janitorial afterthought. This is a critical error. 4,4-Difluoro-1,4'-bipiperidine (CAS: 686298-08-8) is not just "organic waste."[1] It is a fluorinated secondary/tertiary amine . Its disposal requires a specific protocol that respects two chemical realities: the basicity of the piperidine rings and the combustion chemistry of the carbon-fluorine bond.
Immediate Action Required:
-
NEVER dispose of this compound down the drain.
-
NEVER mix with acidic waste streams (Risk of exotherm/fumes).
-
ALWAYS segregate into Halogenated waste streams (due to HF generation upon incineration).
Chemical Profile & Hazard Identification
To manage waste effectively, you must understand the substrate.[2] This compound combines the reactivity of an amine with the environmental persistence of a fluorinated motif.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Base structure for disposal categorization.[3] |
| CAS Number | 686298-08-8 | Use for labeling waste manifests. |
| Molecular Formula | C₁₀H₁₈F₂N₂ | High Nitrogen/Fluorine content. |
| Physical State | Solid (typically) | Dust control measures required during transfer. |
| Acidity/Basicity | Basic (Amine) | Incompatible with oxidizers and strong acids. |
| GHS Classification | Warning (Irritant) | H315 (Skin), H319 (Eye), H335 (Resp). |
| Waste Code (RCRA) | Not P/U listed, but D001/D002 potential | Treat as Halogenated Organic . |
The Causality of Disposal: Why Segregation Matters
Expertise requires understanding why we follow a protocol. We do not segregate this chemical arbitrarily; we do it to prevent downstream catastrophic failure in incineration facilities.
-
The Fluorine Factor (Combustion to HF): Standard organic waste is incinerated in cement kilns or standard thermal oxidizers. When this compound is burned, the C-F bonds rupture to form Hydrogen Fluoride (HF) .
-
Mechanism:[4]
-
Consequence: HF is fiercely corrosive to the ceramic and metal linings of standard incinerators. It requires specialized "scrubbed" incinerators designed for halogenated waste.
-
-
The Amine Factor (Incompatibility): As a bipiperidine, the molecule is basic. If mistakenly poured into a "Halogenated Acidic" waste container (common in HPLC labs using TFA), it can generate significant heat (exotherm) and potentially pressure-burst the container.
Waste Segregation Decision Logic
The following flowchart illustrates the mandatory decision-making process for disposing of this compound and its mixtures.
Figure 1: Decision tree for segregating fluorinated amine waste. Note the critical crossover where non-halogenated solvents must be treated as halogenated once contaminated with the target compound.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal
Applicability: Expired pure compound, contaminated weighing boats, gloves, silica gel from columns.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) drum or pail with a screw-top lid.
-
Bagging: Double-bag the waste in clear, 6-mil polyethylene bags before placing it in the drum. This prevents dust inhalation risks for downstream waste handlers.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid" [5]
-
Constituents: "this compound (Trace), Silica, Debris"
-
Hazard Checkbox: [x] Toxic [x] Irritant
-
-
Storage: Store in a cool, dry area away from oxidizers.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: HPLC effluent, reaction filtrates.
-
pH Check (Self-Validating Step):
-
Action: Dip a pH strip into the waste mixture.
-
Validation: Ensure pH is ≥ 7 . If acidic (pH < 4), slowly neutralize with Sodium Bicarbonate before bottling to prevent container pressurization.
-
-
Segregation:
-
Pour into the Halogenated Organic Waste carboy (Red tag usually).
-
Crucial: Even if your solvent was Methanol (non-halogenated), the dissolved this compound renders the specific gravity and combustion profile closer to halogenated requirements.
-
-
Labeling:
-
List all solvents (e.g., "Methanol 90%, Dichloromethane 5%").
-
Explicitly list: "Contains Organic Fluorides" .
-
Protocol C: Emergency Spill Cleanup
Scenario: 5g bottle dropped on the floor.
-
Evacuate & Ventilate: Clear the immediate area.[6] The dust is a respiratory irritant (H335).[7]
-
PPE: Don Nitrile gloves (double layer recommended), safety goggles, and an N95 or P100 particulate respirator.
-
Containment: Do not use water (makes a slippery, basic solution that spreads).
-
Absorption:
-
Cover the spill with Vermiculite or Sand .
-
If the spill is a solution, use a commercial "Solvent Absorbent" pad.
-
-
Collection: Sweep carefully into a dustpan (avoid raising dust) and deposit into a heavy-duty plastic bag. Seal and treat as Protocol A (Solid Waste) .
-
Decontamination: Wipe the surface with a dilute acetic acid solution (vinegar) to neutralize residual amine, followed by soap and water.
Regulatory Compliance (US/EU Context)
-
USA (EPA/RCRA): While this compound is not a "P-listed" or "U-listed" waste specifically, it falls under 40 CFR 261.3 logic. Once mixed with a halogenated solvent (F-list), the entire mixture is hazardous. If pure, it is a "characteristic" waste if it exhibits toxicity, but practically, it is managed as Non-RCRA Regulated Hazardous Waste that must be incinerated at a permitted facility.
-
EU (CLP/REACH): Dispose of according to European Waste Catalogue (EWC) code 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine (and fluorinated derivatives). PubChem.[8] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[5][9] [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. fishersci.com [fishersci.com]
- 4. ptb.de [ptb.de]
- 5. epa.gov [epa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. rcrapublic.epa.gov [rcrapublic.epa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
